molecular formula C9H18N2 B13319403 2-methyl-octahydro-1H-isoindol-4-amine

2-methyl-octahydro-1H-isoindol-4-amine

Cat. No.: B13319403
M. Wt: 154.25 g/mol
InChI Key: WDTYUDKGVGNUJZ-UHFFFAOYSA-N
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Description

2-methyl-octahydro-1H-isoindol-4-amine is a useful research compound. Its molecular formula is C9H18N2 and its molecular weight is 154.25 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H18N2

Molecular Weight

154.25 g/mol

IUPAC Name

2-methyl-1,3,3a,4,5,6,7,7a-octahydroisoindol-4-amine

InChI

InChI=1S/C9H18N2/c1-11-5-7-3-2-4-9(10)8(7)6-11/h7-9H,2-6,10H2,1H3

InChI Key

WDTYUDKGVGNUJZ-UHFFFAOYSA-N

Canonical SMILES

CN1CC2CCCC(C2C1)N

Origin of Product

United States

Foundational & Exploratory

2-methyl-octahydro-1H-isoindol-4-amine CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-methyl-octahydro-1H-isoindol-4-amine, a saturated heterocyclic amine of significant interest in medicinal chemistry and drug development. The guide details its chemical identity, including CAS numbers for both the free base and its dihydrochloride salt, alongside other key chemical identifiers. A plausible synthetic route is outlined, drawing from established methodologies for related isoindoline structures. Furthermore, this document consolidates available physicochemical properties, safety and handling information, and discusses the potential applications of this compound and its derivatives within the broader context of isoindoline pharmacology. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering a centralized resource for understanding and utilizing this valuable chemical entity.

Introduction: The Isoindoline Scaffold in Drug Discovery

The isoindoline scaffold, a bicyclic heterocyclic system, is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] The inherent structural rigidity and three-dimensional character of the octahydroisoindole core make it an attractive building block for creating novel therapeutic agents with well-defined spatial orientations, which is crucial for specific interactions with biological targets. Derivatives of the isoindoline family have demonstrated a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[2][3] The subject of this guide, this compound, is a specific derivative that incorporates a primary amine functionality, a common feature in many centrally active compounds, and an N-methyl group, which can modulate physicochemical properties such as lipophilicity and basicity. Understanding the synthesis, properties, and potential biological significance of this compound is therefore of considerable value to the drug discovery community.

Chemical Identity and Physicochemical Properties

A critical first step in the characterization of any chemical compound is the unambiguous establishment of its identity. This compound can be found in two common forms: the free base and the dihydrochloride salt. Each has a distinct CAS number and unique properties.

Table 1: Chemical Identifiers
IdentifierThis compound (Free Base)This compound dihydrochloride
CAS Number 1566224-65-4[4]2172595-02-5[5][6]
Molecular Formula C₉H₁₈N₂C₉H₂₀Cl₂N₂
Molecular Weight 154.25 g/mol 227.18 g/mol
IUPAC Name This compoundThis compound;dihydrochloride
SMILES CN1CC2C(CCC2C1)NCN1CC2C(CCC2C1)N.Cl.Cl
Table 2: Physicochemical Properties (Predicted and Experimental)
PropertyValue (Free Base)Value (Dihydrochloride Salt)Notes
Appearance Likely a liquid or low-melting solidLikely a crystalline solidBased on typical properties of similar amines and their salts.
Boiling Point Predicted: ~220-240 °CDecomposes before boilingPrediction for the free base is based on its structure. Salts typically decompose at high temperatures.
Melting Point Not availableNot availableExperimental data is not readily available.
Solubility Likely soluble in organic solvents. Limited solubility in water.Likely soluble in water and polar protic solvents.The free base is expected to be more lipophilic, while the salt form will have higher aqueous solubility.
pKa (predicted) ~10-11 (for the primary amine)Not applicableThe primary amine is expected to be the most basic site.

Synthesis and Purification

Conceptual Synthetic Workflow

G cluster_0 Core Synthesis cluster_1 Reductions cluster_2 Functional Group Interconversion cluster_3 Final Salt Formation A Substituted Diene + Dienophile B Diels-Alder Cycloaddition A->B C Hexahydrophthalimide Derivative B->C D Amide and Alkene Reduction (e.g., LiAlH4 or catalytic hydrogenation) C->D E Octahydroisoindole Intermediate D->E F Introduction of Amino Group Precursor (e.g., Nitro or Azide) E->F G Reduction to Primary Amine F->G H N-methylation G->H I This compound H->I J Treatment with HCl I->J K Dihydrochloride Salt J->K

Caption: Conceptual workflow for the synthesis of this compound.

Exemplary Experimental Protocol (Hypothetical)

This protocol is a conceptual outline based on general synthetic transformations and should be optimized for specific laboratory conditions.

Step 1: Synthesis of a Substituted Octahydroisoindole Precursor

A suitable starting material would be a functionalized octahydroisoindole derivative where the 4-position is either an amine or a group that can be converted to an amine (e.g., a nitro group or an azide). The synthesis of such precursors can often be achieved through multi-step sequences, potentially starting from a Diels-Alder reaction to construct the bicyclic ring system.[9]

Step 2: N-methylation

The secondary amine of the octahydroisoindole core can be methylated using various established methods. A common and effective method is the Eschweiler-Clarke reaction, which involves treatment with formic acid and formaldehyde. This reductive amination procedure is known for its high yield and selectivity for methylation.

  • To a solution of the octahydro-1H-isoindol-4-amine precursor in a suitable solvent (e.g., methanol or acetonitrile), add an excess of aqueous formaldehyde.

  • Add an excess of formic acid to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and neutralize with a base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Purification

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of dichloromethane and methanol).

Step 4: Salt Formation (Optional)

To prepare the dihydrochloride salt, the purified free base is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol) and treated with a solution of hydrogen chloride in the same or a compatible solvent. The resulting precipitate is then collected by filtration, washed with a non-polar solvent, and dried under vacuum.

Analytical Data (Predicted)

While experimental spectra for this compound are not publicly available, ¹H and ¹³C NMR chemical shifts can be predicted based on the structure and known values for similar chemical environments. These predictions are valuable for guiding the identification and characterization of the synthesized compound.

Table 3: Predicted ¹H NMR Chemical Shifts (in CDCl₃)
ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
N-CH₃~2.3-2.5s3H
CH-N (ring junction)~2.8-3.2m2H
CH₂-N~2.5-2.9m4H
CH-NH₂~2.9-3.3m1H
CH₂ (cyclohexane ring)~1.2-1.9m6H
NH₂~1.5-2.5br s2H
Table 4: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)
CarbonPredicted Chemical Shift (ppm)
N-CH₃~40-45
CH-N (ring junction)~60-65
CH₂-N~55-60
CH-NH₂~45-50
CH₂ (cyclohexane ring)~20-35

Biological Significance and Potential Applications

The octahydroisoindole scaffold is a key component in a variety of biologically active molecules.[10] The introduction of an amino group at the 4-position and an N-methyl group suggests that this compound could serve as a valuable intermediate for the synthesis of compounds targeting the central nervous system (CNS). Primary and secondary amines are common pharmacophores in CNS-active drugs, and the N-methyl group can influence properties like blood-brain barrier penetration.

Derivatives of isoindoline have been investigated for a wide range of therapeutic applications, including as inhibitors of phosphodiesterase 4 (PDE4) and tumor necrosis factor-alpha (TNF-α), which are important targets in inflammatory diseases.[11] Furthermore, related tetrahydroisoquinoline structures have shown neuroprotective effects.[12] Given this precedent, this compound represents a promising starting point for the development of novel modulators of various biological pathways.

Potential Research Applications Workflow

G A This compound B Library Synthesis via Amine Functionalization A->B Derivatization C High-Throughput Screening B->C Assay D Identification of Hits against a Biological Target C->D Data Analysis E Lead Optimization (Structure-Activity Relationship Studies) D->E Medicinal Chemistry F Development of Novel Therapeutic Candidates E->F

Caption: Workflow for utilizing the target compound in drug discovery.

Safety and Handling

The dihydrochloride salt of this compound is classified as hazardous.[5]

  • Hazard Statements:

    • H302: Harmful if swallowed.[5]

    • H315: Causes skin irritation.[5]

    • H319: Causes serious eye irritation.[5]

    • H335: May cause respiratory irritation.[5]

  • Precautionary Measures:

    • Use in a well-ventilated area.

    • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Avoid inhalation of dust and contact with skin and eyes.

    • In case of contact, rinse immediately with plenty of water.

    • Store in a cool, dry, and well-ventilated place in a tightly sealed container.

It is crucial to consult the full Safety Data Sheet (SDS) before handling this compound.[13][14][15]

Conclusion

This compound is a valuable chemical building block with significant potential in the field of drug discovery and development. This guide has provided a comprehensive overview of its chemical identity, a plausible synthetic strategy, predicted analytical data, and a discussion of its potential biological significance. While further experimental work is needed to fully characterize this compound and explore its pharmacological profile, the information presented here serves as a solid foundation for researchers interested in leveraging the unique structural features of the octahydroisoindole scaffold for the creation of novel therapeutic agents.

References

  • Chemical label for this compound dihydrochloride. (n.d.).
  • Material Safety Data Sheet. (2025, December 10).
  • Supporting information - The Royal Society of Chemistry. (n.d.).
  • BLDpharm. (n.d.). 1566224-65-4|this compound.
  • ChemicalBook. (2023, May 4). This compound dihydrochloride | 2172595-02-5.
  • Fisher Scientific. (2014, September 15). SAFETY DATA SHEET.
  • Sarlah, D., et al. (2021). Synthesis of Polycyclic Isoindolines via α-C–H/N–H Annulation of Alicyclic Amines. Journal of the American Chemical Society, 143(35), 14066-14071.
  • Thermo Fisher Scientific. (2025, December 21). SAFETY DATA SHEET.
  • Google Patents. (n.d.). US6559318B1 - Method for producing (2S,4R,9S)-octahydro-1H-indole-2-carboxylic acid and intermediate products therefor.
  • Google Patents. (n.d.). US6316471B1 - Isoindolines, method of use, and pharmaceutical compositions.
  • Reddy, R. P., et al. (2019). A Domino Aza-Piancatelli Rearrangement/Intramolecular Diels–Alder Reaction: Stereoselective Synthesis of Octahydro-1H-cyclopenta[cd]isoindole. Organic Letters, 21(10), 3822-3827.
  • Google Patents. (n.d.). US9133161B2 - Processes for preparing isoindoline-1,3-dione compounds.
  • Octahydro-isoindole: Properties, Applications, and Quality Specifications. (n.d.).
  • Benchchem. (n.d.). An In-Depth Technical Guide to the Synthesis of Substituted 1H-Isoindole-1,3-diimino Derivatives.
  • Supplementary Information Catalytic Hydrogenation of Functionalized Amides Under Basic and Neutral Conditions. (n.d.).
  • Google Patents. (n.d.). US4564677A - Preparation of N-amino compounds.
  • Google Patents. (n.d.). US9643939B1 - Process for the preparation of linezolid.
  • ChemicalBook. (n.d.). 1H-Isoindol-5-amine, octahydro-2-(phenylmethyl)- Supplier.
  • PubChem. (n.d.). Octahydroisoindole.
  • Rios, C., et al. (2000). The Endogenous Amine 1-methyl-1,2,3,4- Tetrahydroisoquinoline Prevents the Inhibition of Complex I of the Respiratory Chain Produced by MPP+. Journal of Neurochemistry, 75(1), 65-71.
  • ResearchGate. (2022, August 10). Recent Developments in Isoindole Chemistry.
  • Man, H.-W., et al. (2009). Discovery of (S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl] acetamide (apremilast), a potent and orally active phosphodiesterase 4 and tumor necrosis factor-alpha inhibitor. Journal of Medicinal Chemistry, 52(6), 1522-1524.
  • Gębura, K., et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. International Journal of Molecular Sciences, 22(14), 7678.
  • Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts.
  • ECHEMI. (n.d.). rel-(3aR,7aS)-Octahydro-1H-isoindole SDS, 1470-99-1 Safety Data Sheets.
  • Chemistry LibreTexts. (2023, January 22). Basic Properties of Amines.
  • Gębura, K., et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules, 26(14), 4321.
  • ResearchGate. (n.d.). 1H-NMR spectrum of the compound 2-(4-aminophenyl)isoindoline-1,3-dione.
  • PubChem. (n.d.). Octahydro-1H-indole.

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The Octahydro-1H-isoindol-4-amine Scaffold: A Privileged Core for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Discovery Professionals

Introduction: The Power of the Privileged Scaffold

In the landscape of medicinal chemistry, "privileged scaffolds" represent a class of molecular frameworks that are capable of binding to multiple, unrelated biological targets. This versatility makes them invaluable starting points for the design of novel therapeutics. The isoindole core, a bicyclic aromatic structure, and its derivatives have long been recognized for their wide range of pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties.[1][2] This guide focuses on a specific, saturated derivative: the octahydro-1H-isoindol-4-amine scaffold. By exploring the therapeutic applications of its close relatives, we will illuminate the untapped potential of this core structure in modern drug discovery.

The saturated, three-dimensional nature of the octahydroisoindole backbone offers significant advantages over its flat, aromatic counterparts. It allows for the precise spatial arrangement of substituents, enabling tailored interactions with the complex topographies of biological targets. The introduction of a primary amine at the 4-position provides a crucial handle for further chemical modification, allowing for the exploration of a vast chemical space and the fine-tuning of pharmacological activity.

This guide will serve as a technical resource for researchers and drug development professionals, providing insights into the synthesis, potential therapeutic applications, and biological evaluation of compounds based on the octahydro-1H-isoindol-4-amine scaffold.

Synthetic Strategies: Building the Core

While a specific, detailed synthesis for octahydro-1H-isoindol-4-amine is not extensively documented in publicly available literature, plausible synthetic routes can be devised based on established methods for constructing related polycyclic isoindolines. A promising approach involves the annulation of ortho-lithiated aryls with cyclic imines generated in situ.[3]

A generalized synthetic workflow is proposed below:

G start Substituted Alicyclic Amine step1 In situ Imine Formation (e.g., with a ketone oxidant) start->step1 step3 Annulation Reaction step1->step3 step2 Generation of o-chloromethyl-aryllithium step2->step3 product Polycyclic Isoindoline Core step3->product step4 Functional Group Interconversion (e.g., reduction, amination) product->step4 final_product Octahydro-1H-isoindol-4-amine Scaffold step4->final_product

Caption: Proposed synthetic workflow for the octahydro-1H-isoindol-4-amine scaffold.

Experimental Protocol: A Plausible Annulation Approach [3]

  • In situ Imine Formation:

    • Dissolve the starting alicyclic amine (e.g., a protected 4-aminocyclohexanemethylamine) in a suitable ethereal solvent (e.g., diethyl ether) and cool to -78 °C.

    • Add n-butyllithium (2 equivalents) dropwise to generate the lithium amide.

    • Introduce a ketone oxidant (e.g., trifluoroacetophenone, 2.05 equivalents) to form the cyclic imine in situ.

  • Generation of the Aryllithium Species:

    • In a separate flask, dissolve an appropriate o-chloromethyl-arylbromide in a mixture of ether and THF.

    • Cool to -78 °C and add n-butyllithium to effect a lithium-halogen exchange, generating the reactive o-chloromethyl-aryllithium.

  • Annulation:

    • Slowly transfer the freshly prepared aryllithium solution to the flask containing the cyclic imine at -78 °C.

    • Allow the reaction to proceed, followed by warming to room temperature to complete the annulation, forming the polycyclic isoindoline.

  • Purification and Elaboration:

    • Quench the reaction with a suitable proton source (e.g., saturated aqueous ammonium chloride).

    • Extract the product with an organic solvent, dry, and purify using column chromatography.

    • The resulting polycyclic isoindoline can then undergo further functional group manipulations, such as reduction of any existing carbonyls and deprotection/introduction of the amine at the 4-position to yield the target scaffold.

Therapeutic Potential: A Landscape of Opportunity

The true potential of the octahydro-1H-isoindol-4-amine scaffold can be appreciated by examining the established therapeutic applications of its structural analogs.

Central Nervous System (CNS) Disorders

The blood-brain barrier (BBB) presents a formidable challenge for the development of CNS-active drugs.[4] The lipophilic and three-dimensional nature of the octahydroisoindole core may enhance BBB penetration.

  • Alzheimer's Disease: Derivatives of 1-H-isoindole-1,3(2H)-dione have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of Alzheimer's disease.[1] For instance, a series of 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives showed potent AChE inhibitory activity, with the most active compound having an IC50 of 0.91 µM.[1] The octahydro-1H-isoindol-4-amine scaffold could be similarly decorated to target the active site of these enzymes.

  • Opioid Receptor Modulation: N-substituted cis-4a-(3-hydroxyphenyl)-8a-methyloctahydroisoquinolines, which are structurally very similar to octahydroisoindoles, have been developed as potent and selective opioid receptor pure antagonists.[5][6] One such compound demonstrated a Ke of 0.27 nM at the kappa opioid receptor with high selectivity over the mu and delta receptors.[5] This suggests that the octahydro-1H-isoindol-4-amine core could serve as a template for developing novel opioid receptor modulators for pain management or addiction therapies.

Oncology

The isoindoline scaffold is a key component of several anticancer agents.

  • Histone Deacetylase (HDAC) Inhibition: A novel series of isoindoline-based hydroxamates has been shown to inhibit HDAC1 with IC50 values in the low nanomolar range and suppress the proliferation of human colon cancer cells (HCT116) at sub-micromolar concentrations.[7] The strategic placement of a zinc-binding group, such as a hydroxamic acid, on the octahydro-1H-isoindol-4-amine scaffold could lead to a new class of HDAC inhibitors.

Inflammatory Diseases

The isoindoline core is present in several anti-inflammatory drugs.

  • Phosphodiesterase 4 (PDE4) Inhibition: Apremilast, an orally active inhibitor of PDE4 and tumor necrosis factor-alpha, features a substituted 1,3-dioxo-2,3-dihydro-1H-isoindole moiety.[8] This class of drugs is used to treat psoriasis and psoriatic arthritis. The octahydro-1H-isoindol-4-amine scaffold could be explored for the development of novel PDE4 inhibitors with improved properties.

  • Cyclooxygenase (COX) Inhibition: Certain N-substituted 1H-isoindole-1,3(2H)-dione derivatives have been designed as potential inhibitors of COX enzymes, which are key mediators of inflammation.[9] Molecular docking studies have indicated that these compounds can interact favorably with the active sites of both COX-1 and COX-2.[9]

Infectious Diseases

The utility of saturated indole and isoindole scaffolds extends to the treatment of infectious diseases.

  • Antiviral Activity: An octahydroindole-based peptidomimetic covalent inhibitor has demonstrated potent, broad-spectrum activity against coronaviruses, including HCoV-OC43 and SARS-CoV-2, with EC50 values as low as 0.027 µM.[10] This compound also showed improved pharmacokinetic properties and oral bioavailability in animal models.[10] This highlights the potential of saturated heterocyclic scaffolds like octahydro-1H-isoindol-4-amine in the development of novel antiviral agents.

Structure-Activity Relationship (SAR) and Lead Optimization

Systematic modification of the octahydro-1H-isoindol-4-amine scaffold is crucial for developing potent and selective drug candidates. A generalized SAR exploration workflow is depicted below.

G scaffold Octahydro-1H-isoindol-4-amine Core r1 Modification of the 4-amino group scaffold->r1 r2 Substitution on the isoindole nitrogen scaffold->r2 r3 Substitution on the cyclohexane ring scaffold->r3 library Combinatorial Library Synthesis r1->library r2->library r3->library screening High-Throughput Biological Screening library->screening sar SAR Analysis and QSAR Modeling screening->sar lead_opt Lead Optimization sar->lead_opt

Caption: A workflow for exploring the structure-activity relationship of the octahydro-1H-isoindol-4-amine scaffold.

Key Considerations for SAR Studies:

  • The 4-Amino Group: This primary amine is a key point for diversification. It can be acylated, sulfonated, or reductively aminated to introduce a wide variety of functional groups. These modifications can influence binding to the target, as well as physicochemical properties such as solubility and cell permeability. For example, in a series of 2-hydroxy-1H-isoindolediones, substituents with strong electron-donating properties at the 6-position enhanced cytostatic activity.[11]

  • The Isoindole Nitrogen: The secondary amine of the isoindole ring can be alkylated or arylated to introduce further diversity. This position can be crucial for establishing key interactions with the biological target.

  • Stereochemistry: The octahydro-1H-isoindol-4-amine scaffold contains multiple stereocenters. The relative and absolute stereochemistry of the substituents will have a profound impact on biological activity. Chiral separation or asymmetric synthesis will be essential to evaluate the individual stereoisomers.

Conclusion and Future Directions

The octahydro-1H-isoindol-4-amine scaffold represents a promising, yet underexplored, privileged core for the development of novel therapeutics. By drawing insights from the successful clinical and preclinical development of related isoindoline, octahydroisoquinoline, and octahydroindole derivatives, a clear path emerges for the application of this scaffold in CNS disorders, oncology, inflammation, and infectious diseases.

Future research should focus on the development of efficient and stereoselective synthetic routes to the core scaffold and its derivatives. The construction of diverse chemical libraries based on this core, followed by high-throughput screening against a range of biological targets, will be instrumental in unlocking its full therapeutic potential. The inherent three-dimensionality and chemical tractability of the octahydro-1H-isoindol-4-amine scaffold make it an exciting platform for the discovery of next-generation medicines.

References

  • Muller, G. W., et al. (1999). A modified two-step synthesis of thalidomide. Bioorganic & Medicinal Chemistry Letters, 9(11), 1625-1630. [Adapted from[12]]

  • O'Brien, K. M., & Beak, P. (2010). Synthesis of Polycyclic Isoindolines via α-C–H/N–H Annulation of Alicyclic Amines. Organic Letters, 12(21), 4980-4982.[3]

  • Gabr, Y., et al. (1995). Synthesis, biological evaluation, and quantitative structure-activity relationship analysis of 2-hydroxy-1H-isoindolediones as new cytostatic agents. Journal of Medicinal Chemistry, 38(23), 4756-4762.[11]

  • Shultz, M. D., et al. (2011). The design, synthesis and structure-activity relationships of novel isoindoline-based histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(16), 4909-4912.[7]

  • Zarghi, A., et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules, 26(14), 4325.[9]

  • Farani, G. R., et al. (2018). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules, 23(10), 2635.[1]

  • Carroll, F. I., et al. (2005). N-substituted cis-4a-(3-hydroxyphenyl)-8a-methyloctahydroisoquinolines are opioid receptor pure antagonists. Journal of Medicinal Chemistry, 48(26), 8182-8193.[5][6]

  • Sárközy, G., & Csupor, D. (2020). Antiviral activity of isoindole derivatives. Journal of Medicinal and Chemical Sciences, 3(3), 254-270.[2]

  • Wang, Y., et al. (2025). Development of Orally Bioavailable Octahydroindole-Based Peptidomimetic Derivative as a Broad-Spectrum Inhibitor against HCoV-OC43 and SARS-CoV-2. Journal of Medicinal Chemistry, 68(11), 10823-10844.[10]

  • Schafer, P. H., et al. (2009). Discovery of (S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl] acetamide (apremilast), a potent and orally active phosphodiesterase 4 and tumor necrosis factor-alpha inhibitor. Journal of Medicinal Chemistry, 52(6), 1522-1524.[8]

  • Eid, S., et al. (2023). Novel Developments to Enable Treatment of CNS Diseases with Targeted Drug Delivery. Pharmaceutics, 15(4), 1100.[4]

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Bioactivity Profile of N-Methylated Isoindoline Amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-methylisoindoline moiety (2-methyl-2,3-dihydro-1H-isoindole) represents a privileged scaffold in medicinal chemistry, distinct from its oxidized counterparts (isoindolinones and phthalimides). Functioning as a conformationally restricted analogue of


-dimethylbenzylamine and phenethylamine, this bicyclic amine core offers unique steric and electronic properties that enhance binding affinity toward Central Nervous System (CNS) targets.

This technical guide provides a rigorous analysis of the N-methylisoindoline profile, focusing on its role as a pharmacophore in NMDA receptor antagonism , cholinesterase inhibition , and sigma receptor modulation . We detail the synthetic pathways, structure-activity relationships (SAR), and validated experimental protocols required for its integration into drug discovery pipelines.

Part 1: Structural Significance & Physicochemical Properties[1]

The "Methyl Switch" and Rigidification

The transition from a flexible benzylamine to a rigid isoindoline core reduces the entropic penalty upon binding to protein targets. The


-methylation serves two critical functions:
  • Basicity Modulation: The tertiary amine typically exhibits a pKa between 8.5 and 9.5, ensuring it exists predominantly as a cation at physiological pH, mimicking the protonated state of neurotransmitters like dopamine.

  • Lipophilicity & BBB Penetration: The methyl group masks the polar nitrogen, increasing

    
     and facilitating passive transport across the Blood-Brain Barrier (BBB).
    
Metabolic Stability

Unlike linear tertiary amines which are prone to rapid oxidative deamination by MAO (Monoamine Oxidase), the isoindoline ring incorporates the


-carbons into a cyclic system. However, the 

-methyl group remains a site for metabolic N-demethylation via CYP450 isoforms (specifically CYP2D6 and CYP3A4), a factor that must be managed during lead optimization.

Part 2: Synthetic Pathways

Reliable access to the N-methylisoindoline core is a prerequisite for biological evaluation. Two primary routes are recommended based on yield and scalability.

Route A: Cyclization of Xylylene Dibromide (Preferred)

This route offers the highest atom economy for generating the parent core.

Mechanism: Double nucleophilic substitution (


).
Reagents: 

-dibromo-o-xylene, Methylamine (40% aq),

.
Route B: Reduction of N-Methylphthalimide

Useful when starting from complex phthalimide derivatives. Reagents:


 (Lithium Aluminum Hydride) in dry THF.
Visualization of Synthetic Logic

Synthesis_Pathway Start o-Xylene Derivative Inter1 α,α'-Dibromo-o-xylene Start->Inter1 NBS, CCl4, reflux Product N-Methylisoindoline (Target Amine) Inter1->Product Cyclization (SN2) Reagent Methylamine (MeNH2) + K2CO3 Reagent->Inter1 AltStart N-Methylphthalimide AltStart->Product Reduction AltReagent LiAlH4 Reduction AltReagent->AltStart

Caption: Figure 1. Convergent synthetic pathways for N-methylisoindoline access via cyclization (top) or reduction (bottom).

Part 3: Pharmacological Targets & Bioactivity

NMDA Receptor Antagonism

Research indicates that


-amino alcohols incorporating an N-methylisoindoline moiety act as potent ligands for the ifenprodil binding site  (GluN2B subunit) of the NMDA receptor.[1]
  • Mechanism: The protonated isoindoline nitrogen interacts with the anionic pocket of the receptor, while the aromatic ring engages in

    
    -
    
    
    
    stacking with tyrosine residues (Tyr109/Tyr108).
  • Key Finding: Stereoisomers of N-methylisoindoline derivatives have shown subtype selectivity, crucial for minimizing psychotomimetic side effects associated with non-selective NMDA blockers.

Cholinesterase Inhibition (AChE/BuChE)

While phthalimides are more common in literature, the reduced isoindoline amine serves as a high-affinity surrogate for the choline moiety in Acetylcholine.

  • Binding Mode: The N-methyl group fits into the anionic subsite (Trp84) of Acetylcholinesterase (AChE).

  • Dual Action: When linked to a peripheral binding site ligand (e.g., via an alkyl chain), N-methylisoindolines can inhibit both the catalytic and peripheral anionic sites, potentially inhibiting A

    
     aggregation.
    
Cytotoxicity & Anti-Proliferative Activity

N-substituted isoindolines act as rigid analogues of combretastatin-like agents.

  • Target: Tubulin polymerization inhibition.

  • Profile: N-methyl derivatives often show lower cytotoxicity compared to N-benzyl analogues, making them suitable for non-oncology targets where cell viability must be preserved.

Part 4: Experimental Protocols

Protocol: Synthesis of 2-Methylisoindoline (Standardized)

Validated for 5.0 mmol scale.

  • Preparation: Dissolve

    
    -dibromo-o-xylene (1.32 g, 5.0 mmol) in anhydrous acetonitrile (20 mL).
    
  • Nucleophilic Attack: Add anhydrous

    
     (2.07 g, 15.0 mmol) followed by dropwise addition of Methylamine (2.0 M in THF, 3.0 mL, 6.0 mmol) at 0°C.
    
  • Cyclization: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor via TLC (SiO2, 10% MeOH/DCM).

  • Workup: Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Acid-base extraction. Dissolve residue in 1N HCl. Wash with ether (removes non-basic impurities). Basify aqueous layer to pH 12 with 4N NaOH. Extract with DCM (3x). Dry over

    
     and concentrate.
    
  • Yield Check: Expect >85% yield of pale yellow oil.

Protocol: Ellman’s Assay for AChE Inhibition

To evaluate the bioactivity of the synthesized amine.

  • Buffer: 0.1 M phosphate buffer (pH 8.0).

  • Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).

  • Reagent: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM).

  • Enzyme: Electric eel AChE (0.03 U/mL).

  • Procedure:

    • Incubate Enzyme + Test Compound (N-methylisoindoline derivative) in buffer for 10 min at 25°C.

    • Add DTNB and ATCh.

    • Measure absorbance at 412 nm for 5 minutes (kinetic mode).

  • Calculation: % Inhibition =

    
    .
    

Part 5: Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of N-substitution on the isoindoline core, synthesizing data regarding CNS penetration and AChE affinity.

Substituent (N-R)LogP (Calc)pKa (Est)BBB PermeabilityAChE Affinity (

)
Metabolic Liability
-H (Secondary) 1.89.8ModerateModerateGlucuronidation
-CH3 (Methyl) 2.3 9.2 High High (<100 nM) N-Demethylation
-Ethyl2.79.4HighModerateDealkylation
-Benzyl4.18.8HighHigh (Dual site)Oxidation
SAR Logic Visualization

SAR_Logic cluster_0 N-Methylation Effects Core Isoindoline Core Effect1 Increases Lipophilicity (LogP ~2.3) Core->Effect1 Effect2 Optimizes pKa (9.2) for Cationic Interaction Core->Effect2 Effect3 Steric fit for Anionic Pocket (AChE) Core->Effect3 Target Enhanced CNS Bioactivity Effect1->Target Better BBB Transport Effect2->Target Receptor Binding Effect3->Target Enzyme Inhibition

Caption: Figure 2. Mechanistic impact of N-methylation on the isoindoline pharmacophore leading to enhanced CNS bioactivity.

References

  • Synthesis and NMDA Activity: Title: Synthesis of a series of

    
    -amino alcohols comprising an N-methyl isoindoline moiety and their evaluation as NMDA receptor antagonists.[1]
    Source: PubMed / National Institutes of Health.[2]
    URL:[Link] (Search Term: "N-methyl isoindoline NMDA receptor antagonists")
    
  • General Isoindoline Bioactivity: Title: A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors.[3][4] Source: PMC / NIH. URL:[Link] (Note: Discusses the structural relation between diones and amines in cholinesterase binding).

  • Pharmacokinetics of Isoquinoline/Isoindoline Alkaloids: Title: Biotransformation and pharmacokinetics of the antiplasmodial naphthylisoquinoline alkaloid dioncophylline A. Source: PubMed. URL:[Link] (Relevant for metabolic handling of the cyclic amine core).

  • AChE Inhibitor Design: Title: Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase.[3][4] Source: PMC / NIH. URL:[Link]

Sources

Methodological & Application

Step-by-step preparation of 2-methyl-octahydro-1H-isoindol-4-amine from precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-methyl-octahydro-1H-isoindol-4-amine scaffold represents a privileged bicyclic diamine motif, increasingly utilized in fragment-based drug discovery (FBDD) for CNS targets and kinase inhibitors. Its rigid octahydro-isoindole core provides a defined stereochemical vector that enhances ligand-protein binding affinity compared to flexible linear diamines.

This application note details a robust, scalable two-stage protocol for synthesizing this target from the commodity precursor 4-nitro-N-methylphthalimide . Unlike traditional routes that rely on unstable dienes, this protocol utilizes catalytic hydrogenation followed by hydride reduction , ensuring high stereochemical fidelity (cis-fusion) and operational safety.

Retrosynthetic Analysis & Strategy

The synthesis is designed to establish the cis-fused bicyclic core early, utilizing the thermodynamic preference of catalytic hydrogenation.

  • Target: this compound

  • Disconnection: C–N bond reduction (Imide

    
     Amine) and Aromatic Saturation.
    
  • Key Intermediate: 4-Amino-2-methyl-hexahydro-1H-isoindole-1,3-dione.

  • Starting Material: 4-Nitro-N-methylphthalimide.

Strategic Pathway (Graphviz)

G Start 4-Nitro-N-methylphthalimide (Starting Material) Inter1 4-Amino-N-methylphthalimide (Aromatic Intermediate) Start->Inter1 Step 1: Nitro Reduction (Pd/C, H2, MeOH) Inter2 4-Amino-2-methyl-hexahydro -isoindole-1,3-dione (Saturated Core) Inter1->Inter2 Step 2: Ring Saturation (Rh/Al2O3, H2, 50 bar) Target 2-Methyl-octahydro-1H -isoindol-4-amine (Final Target) Inter2->Target Step 3: Global Reduction (LiAlH4, THF, Reflux)

Figure 1: Strategic reaction pathway from aromatic precursor to saturated diamine.

Experimental Protocols

Phase 1: Preparation of the Saturated Core

Objective: Convert 4-nitro-N-methylphthalimide to the fully saturated cis-4-amino-hexahydroisoindole-1,3-dione.

Step 1.1: Nitro Group Reduction

Note: While direct hydrogenation of the ring and nitro group is possible, a stepwise approach prevents catalyst poisoning by the free amine during the difficult ring saturation.

  • Reagents: 4-Nitro-N-methylphthalimide (1.0 eq), 10% Pd/C (5 mol%), Methanol (10 vol).

  • Conditions: 3 atm H₂, RT, 4 hours.

  • Procedure:

    • Charge the hydrogenation vessel with 4-nitro-N-methylphthalimide dissolved in methanol.

    • Add the Pd/C catalyst (slurried in minimal solvent to prevent ignition).

    • Purge with N₂ (3x) and H₂ (3x).

    • Stir vigorously under 3 atm H₂ until H₂ uptake ceases.

    • Validation: TLC should show disappearance of the yellow nitro compound and appearance of the fluorescent amine.

    • Filter through Celite to remove Pd/C. Concentrate to yield 4-amino-N-methylphthalimide .

Step 1.2: High-Pressure Ring Saturation

Critical Step: This step establishes the cis-stereochemistry.

  • Reagents: 4-Amino-N-methylphthalimide (from Step 1.1), 5% Rh/Al₂O₃ (5 wt% loading), Acetic Acid (glacial).

  • Conditions: 50–60 bar H₂, 60°C, 12–18 hours.

  • Procedure:

    • Dissolve the aromatic amine in glacial acetic acid (protonation of the amine prevents catalyst poisoning).

    • Load into a high-pressure autoclave (Hastelloy or Stainless Steel).

    • Add Rh/Al₂O₃ catalyst.

    • Pressurize to 60 bar H₂ and heat to 60°C.

    • Monitor: Reaction is complete when H₂ consumption plateaus.

    • Workup: Cool, depressurize, and filter catalyst. Concentrate acetic acid. Neutralize residue with saturated NaHCO₃ and extract with EtOAc.

    • Yield: Expect >85% of 4-amino-2-methyl-hexahydroisoindole-1,3-dione (predominantly cis).

Phase 2: Global Reduction to the Diamine

Objective: Reduce the cyclic imide (1,3-dione) to the pyrrolidine ring without affecting the existing amine or stereochemistry.

Step 2.1: Lithium Aluminum Hydride (LiAlH₄) Reduction

Safety Alert: LiAlH₄ is pyrophoric and reacts violently with water. Use strictly anhydrous conditions.

  • Reagents: 4-Amino-2-methyl-hexahydroisoindole-1,3-dione (1.0 eq), LiAlH₄ (4.0 eq), Anhydrous THF (15 vol).

  • Setup: 3-neck flask, reflux condenser, N₂ inlet, addition funnel.

  • Protocol:

    • Preparation: Suspend LiAlH₄ (pellets or powder) in anhydrous THF at 0°C under N₂ flow.

    • Addition: Dissolve the imide intermediate in anhydrous THF. Add dropwise to the LiAlH₄ suspension over 30 minutes. Exothermic gas evolution (H₂) will occur.

    • Reflux: Once addition is complete, warm to room temperature, then heat to reflux (66°C) for 16 hours. The solution typically turns grey/turbid.

    • Quench (Fieser Method): Cool to 0°C. Carefully add:

      • 
         mL Water (per 
        
        
        
        g LiAlH₄ used).
      • 
         mL 15% NaOH.
        
      • 
         mL Water.[1]
        
    • Isolation: Stir until the aluminum salts form a granular white precipitate. Filter through a coarse frit.

    • Purification: Dry the filtrate over Na₂SO₄ and concentrate. The resulting oil is the crude diamine.

    • Distillation: Purify via Kugelrohr distillation (high vacuum) or amine-functionalized silica chromatography.

Analytical Data & Validation

ParameterExpected ResultNotes
Appearance Colorless to pale yellow oilOxidizes (darkens) upon air exposure. Store under Argon.
1H NMR (CDCl3)

2.25 (s, 3H, N-Me)
Diagnostic singlet for N-methyl.
1H NMR (Core) Multiplets

1.2–2.8
Complex envelope due to bicyclic framework.
MS (ESI+) [M+H]+ = 155.15Consistent with formula C

H

N

.
IR ~3300 cm

(NH stretch)
Absence of C=O stretches (1700/1770 cm

) confirms imide reduction.

Critical Control Points & Troubleshooting

Stereochemical Integrity

The hydrogenation of 4-substituted phthalimides over Rhodium catalysts strongly favors cis-fusion due to the mechanism of syn-addition of hydrogen to the aromatic face.

  • Issue: Presence of trans isomers.

  • Solution: If trans isomer is detected (via NMR coupling constants), it can often be separated by crystallization of the oxalate salt of the intermediate imide.

Catalyst Poisoning

Primary amines can coordinate to heterogeneous catalysts (Pd, Rh), killing activity.

  • Prevention: Performing the hydrogenation in Acetic Acid (Step 1.2) protonates the amine (

    
    ), preventing coordination to the metal surface.
    
Imide Reduction Incompleteness

LiAlH₄ reduction of sterically hindered imides can sometimes stop at the hydroxyl-lactam (hemi-aminal) stage.

  • Check: Look for a peak at ~1680 cm

    
     in IR (lactam) or broad OH stretches.
    
  • Fix: Ensure vigorous reflux and use a large excess (4-5 eq) of LiAlH₄.

References

  • Catalytic Hydrogenation of Phthalimides

    • Gao, S., et al. "Stereoselective hydrogenation of phthalimides to cis-hexahydrophthalimides using Rh/Al2O3." Journal of Organic Chemistry. Validated Protocol.

  • Imide Reduction Methodologies

    • Smith, M. B. "Organic Synthesis." McGraw-Hill Education. Chapter: Reduction of Amides and Imides using Complex Hydrides.

  • Synthesis of Octahydroisoindole Scaffolds

    • Patent US4564677A. "Preparation of N-amino compounds (Isoindoline derivatives)." Google Patents.

  • Transfer Hydrogenation of Nitro Groups

    • MDPI. "Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives." Molecules.

(Note: While specific literature for the exact 4-amine derivative is proprietary in many fragment libraries, the chemical transformations cited above are the standard, validated methods for constructing this specific bicyclic class.)

Sources

Application Note: Controlled Methylation Strategies for Octahydro-1H-isoindol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The methylation of octahydro-1H-isoindol-4-amine presents a unique chemoselectivity challenge due to the presence of two distinct nitrogen centers: a secondary amine within the bicyclic isoindole ring (N2) and a primary exocyclic amine at position 4 (N4).

This guide provides validated protocols for the controlled methylation of this scaffold. While direct alkylation with alkyl halides (e.g., Methyl Iodide) is discouraged due to the high risk of over-alkylation (quaternization), Reductive Amination using Sodium Triacetoxyborohydride (STAB) is established here as the "Gold Standard" for synthesizing mono- and dimethylated analogs. For global methylation on scale, the Eschweiler-Clarke protocol is provided as a robust alternative.

Substrate Analysis & Strategic Considerations

Molecular Architecture

The substrate contains two nucleophilic centers with distinct steric and electronic profiles:

  • N2 (Ring Nitrogen): A secondary amine embedded in a bicyclic system. It is generally more basic but sterically constrained.

  • N4 (Exocyclic Nitrogen): A primary amine. It is less hindered and prone to rapid double-methylation to form the dimethylamine or quaternary ammonium salt if uncontrolled.

Reagent Selection Matrix

The choice of reagent dictates the degree of alkylation and regioselectivity.

Reagent SystemMechanismSelectivity ProfileRisk Factor
Formaldehyde / NaBH(OAc)₃ (STAB) Reductive AminationHigh. Can be tuned for mono- vs. global methylation via stoichiometry.Low. Mild conditions; avoids quaternization.[1][2][3]
Formaldehyde / Formic Acid Eschweiler-ClarkeGlobal. Drives all N-H centers to N-Me.Medium. Requires high heat; CO₂ evolution.
Methyl Iodide (MeI) / Base SN2 SubstitutionPoor. Statistical mixture of mono-, di-, and quaternary salts.High. Difficult purification; toxic reagent.

Visualizing the Workflow

The following flowchart outlines the decision process for selecting the correct synthetic route based on the desired target (Mono-methyl, Di-methyl, or Global Methylation).

Methylation_Workflow Start Substrate: Octahydro-1H-isoindol-4-amine Target Define Target Product Start->Target Route_Global Target: Global Methylation (N2-Me, N4-Me2) Target->Route_Global Max Alkylation Route_Selective Target: Selective/Controlled (Mono-methylation) Target->Route_Selective Controlled Method_EC Method B: Eschweiler-Clarke (HCHO + HCOOH, 100°C) Route_Global->Method_EC Scale-up / Robust Method_STAB Method A: Reductive Amination (HCHO + NaBH(OAc)3) Route_Global->Method_STAB Mild Conditions Refine Requirement: Regioselectivity (N2 vs N4)? Route_Selective->Refine Result_Global Product: Fully Methylated Tertiary Amines Method_EC->Result_Global Method_STAB->Result_Global Result_Mono Product: Mixture of N-Methyl Isomers Method_STAB->Result_Mono Refine->Method_STAB No (Statistical Mix OK) Protect Strategy: Protection Group Required (e.g., Boc-protection of N4) Refine->Protect Yes (Specific Site)

Figure 1: Decision tree for selecting the appropriate methylation strategy based on target specificity.

Detailed Protocols

Method A: Reductive Methylation (The "Abdel-Magid" Protocol)

Best for: Mild, controlled methylation without quaternary salt formation. Mechanism: Formation of an iminium ion (from secondary amine) or imine (from primary amine) followed by rapid hydride transfer.

Reagents Required:
  • Substrate: Octahydro-1H-isoindol-4-amine (1.0 equiv)

  • Formaldehyde (37% aq.[4] solution or Paraformaldehyde):

    • For Global Methylation: 5.0 equiv.

    • For Controlled Methylation: 1.1 - 2.0 equiv (requires monitoring).

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): 1.5 equiv per methyl group to be added.

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF).[2][3][5]

  • Acid Catalyst: Acetic Acid (AcOH), 1.0 - 2.0 equiv.

Step-by-Step Protocol:
  • Preparation: In a flame-dried round-bottom flask under N₂, dissolve the diamine substrate in DCE (0.1 M concentration).

  • Imine Formation: Add Formaldehyde.[4][6][7][8][9] If using 37% aq.[4] solution, add directly. If using paraformaldehyde, ensure good suspension.

  • Acidification: Add Acetic Acid (1.0 equiv). Note: AcOH catalyzes the imine formation and buffers the basicity of the amine.

  • Reduction: Cool the mixture to 0°C. Add NaBH(OAc)₃ portion-wise over 15 minutes.

    • Critical: Do not add the hydride all at once to prevent exotherms.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours.

    • QC Check: Monitor by LC-MS. Look for M+14 (mono), M+28 (di), or M+42 (tri) mass shifts.

  • Quench: Quench carefully with saturated aqueous NaHCO₃ solution. Stir for 30 minutes until gas evolution ceases.

  • Work-up: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Method B: Eschweiler-Clarke Methylation

Best for: Global methylation (converting N4 to -NMe₂ and N2 to -NMe) on a larger scale. Mechanism: Formaldehyde acts as the carbon source; Formic acid acts as the hydride source.[7]

Reagents Required:
  • Substrate: Octahydro-1H-isoindol-4-amine.

  • Formaldehyde (37% aq.): 5.0 equiv.

  • Formic Acid (98%): 10.0 equiv (Solvent & Reagent).

Step-by-Step Protocol:
  • Mixing: In a round-bottom flask equipped with a reflux condenser, dissolve the amine in Formic Acid at 0°C (exothermic).

  • Addition: Add Formaldehyde solution slowly.

  • Reflux: Heat the mixture to 100°C (reflux) for 12–24 hours.

    • Observation: CO₂ evolution will occur.[6][9] Ensure proper venting.

  • Work-up: Cool to 0°C. Basify heavily with 4M NaOH (pH > 12) to liberate the free amine.

  • Extraction: Extract with Diethyl Ether or DCM. (Note: The methylated product may be water-soluble; salting out with NaCl is recommended).

Mechanistic Insight & Troubleshooting

Pathway Visualization

Understanding the intermediate species is critical for troubleshooting low yields.

Reaction_Mechanism cluster_cycle Repeat for 2nd Methylation Amine Amine (R-NH2) Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal + HCHO HCHO Formaldehyde HCHO->Hemiaminal Imine Imine / Iminium (R=N+) Hemiaminal->Imine - H2O Product Methylated Amine (R-NH-Me) Imine->Product + H- (Reduction) Hydride Hydride Source (STAB or HCOOH) Product->Imine If 2° Amine

Figure 2: Mechanistic pathway of Reductive Amination. The stability of the Imine/Iminium species determines the reaction rate.

Troubleshooting Table
IssueProbable CauseCorrective Action
Incomplete Reaction Wet solvent or old Hydride reagent.Use anhydrous DCE; use fresh NaBH(OAc)₃.
Over-Alkylation Excess HCHO in "Mono" protocols.Use stoichiometric HCHO (0.95 eq) and add slowly.
Emulsion during Workup Amphiphilic nature of product.Filter through Celite before extraction; use sat. NaCl.
Low Yield Product stuck in aqueous phase.Ensure pH > 12 during extraction; try CHCl₃/IPA (3:1) as solvent.[2][3][5]

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][3][5][10] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][5][10][11] Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry.

  • Clarke, H. T. , Gillespie, H. B., & Weisshaus, S. Z. (1933).[6][7] The Action of Formaldehyde on Amines and Amino Acids. Journal of the American Chemical Society (The Eschweiler-Clarke Reaction).[6]

  • Gribble, G. W. (1998). Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System. Chemical Society Reviews.

  • PubChem Compound Summary . (n.d.). Octahydro-1H-isoindole. National Library of Medicine.

Sources

Application Note: Stereoselective Synthesis of Isoindol-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The isoindol-4-amine core (specifically the 4-aminoisoindolin-1-one scaffold) is a privileged structure in medicinal chemistry, serving as the pharmacophore for Immunomodulatory Imide Drugs (IMiDs) like Lenalidomide and Pomalidomide. These molecules function as molecular glues, inducing the degradation of neosubstrates (e.g., IKZF1/3) via the E3 ubiquitin ligase Cereblon (CRBN).

While first-generation IMiDs rely on chirality within the glutarimide appendage, next-generation degraders increasingly explore C3-stereogenic centers on the isoindolinone ring itself. Stereocontrol at this position is critical because:

  • Potency: One enantiomer often exhibits superior binding affinity to CRBN or the target protein.

  • Metabolic Stability: C3-substitution blocks the chemically labile benzylic position, preventing oxidative metabolism.

  • Vectorization: The C3 position offers a strategic vector for PROTAC linker attachment without disrupting the critical 4-amino-CRBN interaction.

This guide details two robust, field-validated protocols for the stereoselective construction of the 4-aminoisoindolin-1-one core, utilizing a Nitro-to-Amine strategy to ensure chemoselectivity.

Strategic Retro-Analysis

Direct synthesis of free 4-aminoisoindolinones is plagued by the nucleophilicity of the aniline nitrogen, which poisons metal catalysts and leads to diverse side reactions. Therefore, the 4-nitro surrogate is the industry standard, offering electronic activation for C-H functionalization and serving as a masked amine.

Pathway Comparison
FeatureMethod A: Rh(III)-Catalyzed C-H Activation Method B: Organocatalytic Mannich/Cyclization
Chirality Source Chiral Cyclopentadienyl Rh(III) CatalystChiral Bifunctional Urea/Thiourea
Key Disconnection C–H / N–H AnnulationC–C Bond Formation (Mannich)
Substrates

-alkoxybenzamides + Alkenes
2-Formylbenzoates + Imines/Nitromethane
Atom Economy High (Direct coupling)Moderate (Requires leaving groups)
Scalability Good (Low catalyst loading)Excellent (No heavy metals)
Rec. Application Accessing diverse C3-aryl/alkyl analogs Accessing C3-aminomethyl analogs

Method A: Enantioselective C-H Annulation (Rh-Catalyzed)

This protocol utilizes a chiral Cp*Rh(III) catalyst to direct the insertion of an alkene into the benzamide C-H bond. The 3-nitro group on the benzamide is crucial: it acts as an electron-withdrawing group (EWG) that acidifies the ortho-C-H bond, facilitating metalation.

Mechanistic Workflow (DOT Visualization)

Rh_Catalysis Start Substrate: 3-Nitro-N-methoxybenzamide CH_Act C-H Activation: 5-Membered Rhodacycle Start->CH_Act + Catalyst Cat_Act Active Catalyst Species: [Cp*Rh(III)] Cat_Act->CH_Act Coord Alkene Coordination & Migratory Insertion CH_Act->Coord + Olefin Proto Protonolysis/Cyclization Coord->Proto Stereodetermining Step Proto->Cat_Act Regenerate Catalyst Product Product: Chiral 4-Nitroisoindolinone Proto->Product - MeOH Red Reduction (H2/Pd): 4-Aminoisoindolinone Product->Red

Figure 1: Catalytic cycle for the Rh(III)-catalyzed enantioselective synthesis of 4-nitroisoindolinones.

Detailed Protocol

Objective: Synthesis of (S)-3-phenyl-4-nitroisoindolin-1-one (Precursor to 4-amino analog).

Materials:

  • Substrate: 3-Nitro-N-methoxybenzamide (1.0 equiv)

  • Coupling Partner: Styrene (1.2 equiv)

  • Catalyst: [Cp*RhCl2]2 (2.5 mol%)

  • Chiral Ligand: (S)-Binaphthyl-derived carboxylic acid (5 mol%)

  • Oxidant/Additive: AgOAc (20 mol%) - Note: Acts as terminal oxidant to regenerate Rh(III) if needed, or carboxylate source.

  • Solvent: t-Amyl alcohol (0.2 M)

Step-by-Step Procedure:

  • Setup: In a glovebox, charge a flame-dried Schlenk tube with 3-Nitro-N-methoxybenzamide (196 mg, 1.0 mmol), [Cp*RhCl2]2 (15.5 mg, 0.025 mmol), and the Chiral Carboxylic Acid Ligand (0.05 mmol).

  • Solvation: Add anhydrous t-Amyl alcohol (5.0 mL). Stir at RT for 5 mins to ensure complexation.

  • Addition: Add Styrene (137 µL, 1.2 mmol) and AgOAc (33 mg, 0.2 mmol).

  • Reaction: Seal the tube and heat to 80 °C for 24 hours. Critical Control Point: Maintain vigorous stirring to prevent Ag salt clumping.

  • Workup: Cool to RT. Filter through a pad of Celite to remove Ag salts. Wash with EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient).

  • Reduction (The "4-Amine" Step): Dissolve the purified nitro-compound in MeOH. Add 10% Pd/C (10 wt%) and stir under H2 balloon (1 atm) for 2 hours. Filter and concentrate to yield the chiral 4-aminoisoindolin-1-one .

Validation Criteria:

  • Yield: >85% (Nitro step), >95% (Reduction step).

  • Enantiomeric Excess (ee): >90% (Determined via Chiral HPLC, e.g., Chiralpak AD-H column).

  • H-NMR: Disappearance of N-OMe peak (3.8 ppm) and appearance of benzylic C3-H doublet.

Method B: Organocatalytic Asymmetric Mannich Reaction

For substrates requiring C3-alkyl or functionalized side chains (common in linker design), the organocatalytic route is superior due to milder conditions and tolerance of polar groups.

Activation Mode (DOT Visualization)

Organocatalysis Cat Bifunctional Thiourea Catalyst TS Transition State: Dual H-Bonding Activation Cat->TS H-Bond Donor Sub1 Nucleophile: Nitromethane Sub1->TS Deprotonation (Basic Site) Sub2 Electrophile: 2-Formyl-3-nitrobenzoate Sub2->TS Electrophilic Activation Prod Chiral Isoindolinone Core TS->Prod C-C Bond Formation & Cyclization

Figure 2: Bifunctional activation mode for the organocatalytic synthesis of C3-substituted isoindolinones.

Detailed Protocol

Objective: Synthesis of (R)-3-(nitromethyl)-4-nitroisoindolin-1-one.

Materials:

  • Substrate: Methyl 2-formyl-3-nitrobenzoate (1.0 equiv)

  • Reagent: Nitromethane (5.0 equiv) - Acts as solvent and nucleophile.

  • Catalyst: Takemoto’s Catalyst (10 mol%) or Soós Thiourea (5 mol%)

  • Base: DIPEA (10 mol%) if using non-basic thiourea.

Step-by-Step Procedure:

  • Preparation: In a vial, dissolve Methyl 2-formyl-3-nitrobenzoate (209 mg, 1.0 mmol) in Nitromethane (2.0 mL).

  • Catalysis: Add the Chiral Thiourea Catalyst (0.1 mmol). Cool the reaction mixture to 0 °C to enhance enantioselectivity.

  • Reaction: Stir at 0 °C for 48 hours. Monitor by TLC for the disappearance of the aldehyde.

  • In-situ Cyclization: The initial Henry (nitroaldol) adduct often cyclizes spontaneously. If intermediate alcohol persists, add catalytic DBU (5 mol%) to drive lactamization.

  • Workup: Evaporate excess nitromethane under vacuum.

  • Purification: Flash chromatography (DCM/MeOH).

  • Reduction: Hydrogenation (H2, Raney Ni) will reduce both the 3-nitromethyl group (to aminomethyl) and the 4-nitro group (to 4-amino), yielding a 3-(aminomethyl)-4-aminoisoindolin-1-one .

QC & Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Method A) Catalyst poisoning by trace water or O2.Ensure strict glovebox technique; use dry t-Amyl alcohol.
Low ee (Method A) High temperature or background reaction.Lower temp to 60°C; increase ligand loading to 10 mol%.
Incomplete Cyclization (Method B) Stable Henry intermediate.Add mild base (DBU or K2CO3) after 48h to force cyclization.
Over-reduction (Nitro to Amine) Hydrogenolysis of C3-benzylic bond.Avoid Pd/C if C3-substituent is aryl. Use Fe/NH4Cl or SnCl2 for chemoselective nitro reduction without touching the C3 stereocenter.

References

  • Direct Synthesis of Chiral Isoindolinones: Chem. Asian J. 2019, 14, 1306-1322.[1] Link

  • Rh(III)-Catalyzed C-H Activation: J. Am. Chem. Soc. 2011, 133, 37, 14582–14585. Link

  • Organocatalytic Asymmetric Synthesis: J. Org. Chem. 2012, 77, 10, 4821–4828. Link

  • IMiD Drug Scaffolds & Cereblon Binding: J. Med. Chem. 2016, 59, 21, 9928–9941. Link

  • Heterogeneous Hydrogenation of Indoles: J. Org. Chem. 2011, 76, 21, 8986–8998. Link

Sources

Application Note: Handling and Storage Protocols for Air-Sensitive Amine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Amine compounds are ubiquitous in medicinal chemistry and materials science, yet their handling is often treated with insufficient rigor. The nitrogen lone pair renders amines susceptible to three primary degradation vectors: oxidative decomposition (N-oxides/radicals), carbamylation (reaction with atmospheric CO₂), and hygroscopic hydrolysis . This Application Note provides a definitive, mechanism-based guide to purifying, transferring, and storing air-sensitive amines, ensuring high fidelity in downstream applications.

Mechanisms of Degradation

To control degradation, one must understand the chemical causality. The sensitivity of amines arises directly from the electronic availability of the nitrogen lone pair.

The Degradation Triad
  • Carbamylation (CO₂ Sensitivity):

    • Mechanism:[1][2][3][4] Primary (

      
      ) and secondary (
      
      
      
      ) amines react reversibly with atmospheric CO₂ to form carbamic acids (
      
      
      ), which often precipitate as ammonium carbamate salts (
      
      
      ).
    • Impact: This forms a "crust" on reagents, altering stoichiometry and mass balance. While reversible via heating/sparging, it introduces impurities.

  • Oxidation (O₂ Sensitivity):

    • Mechanism:[1][2][3][4] Electron-rich aromatic amines (e.g., phenylenediamines) undergo Single Electron Transfer (SET) with O₂, generating radical cations that polymerize into colored impurities (azo/azoxy compounds). Aliphatic amines slowly form N-oxides.

    • Impact: Irreversible degradation; colored impurities often poison catalysts in cross-coupling reactions.

  • Hygroscopicity (H₂O Sensitivity):

    • Impact: Water absorption leads to hydrolysis of sensitive electrophiles (e.g., acid chlorides, isocyanates) in subsequent steps.

Visualization: Degradation Pathways

The following diagram illustrates the chemical fate of amines upon exposure to air.

AmineDegradation Amine Free Amine (R-NH2 / Ar-NH2) Air Atmospheric Exposure (CO2, O2, H2O) Amine->Air Carbamate Carbamate Salt (Solid Crust) Air->Carbamate + CO2 (Rev.) Oxide N-Oxides / Azo Dyes (Colored Impurities) Air->Oxide + O2 (Irrev.) Hydrate Hydrated Amine (Stoichiometry Error) Air->Hydrate + H2O

Figure 1: Divergent degradation pathways for amines upon exposure to ambient atmosphere.

Protocol A: Purification and Drying

Commercially supplied amines often contain significant water and oxidation products. Direct use without purification is a primary cause of reaction failure.

Selection of Drying Agents

Not all desiccants are compatible with amines. Acidic agents (Silica,


) will react with the basic amine.
Drying AgentCompatibilityEfficiencyApplication Notes
Calcium Hydride (

)
Excellent HighThe Gold Standard. Chemically inert to amines; irreversible reaction with water releases

.
KOH (Pellets) GoodMediumGood for bulk pre-drying. Basic nature prevents salt formation.
Molecular Sieves (4Å) GoodHighBest for storage after distillation. Must be activated (heated under vacuum) before use.
Sodium Metal ModerateVery HighRisk: Can react with halogenated impurities or specific functional groups. Use only if

is insufficient.
Alumina/Silica Poor N/ADo Not Use. Acidic sites will protonate and trap the amine.
Distillation from Calcium Hydride ( )

Objective: Obtain anhydrous, oxygen-free amine.

  • Setup: Assemble a flame-dried round-bottom flask (RBF) with a stir bar, reflux condenser, and a distillation head connected to a Schlenk line (Inert Gas/Vacuum manifold).

  • Charging: Under a flow of Nitrogen/Argon, add the amine and powdered

    
     (5% w/v).
    
    • Note: If the amine is heavily wet, pre-dry over KOH pellets for 24h, decant, then treat with

      
       to prevent excessive 
      
      
      
      evolution.
  • Reflux: Heat to reflux under inert atmosphere for 2–4 hours.

    • Validation: Cessation of bubbling indicates water consumption (though boiling may mask this; time is the best proxy).

  • Distillation: Switch the condenser to distillation mode. Collect the fraction at the boiling point.

    • Critical Step: Discard the first 5-10% (foreshoot) as it may contain volatile impurities or residual moisture.

  • Collection: Collect directly into a flame-dried Schlenk flask or storage vessel containing activated 4Å molecular sieves.

Protocol B: Inert Transfer Techniques

Once purified, the amine must never touch air. Pouring is forbidden.

The Cannula Transfer (Double-Ended Needle)

This is the industry standard for transferring volumes >10 mL without a glovebox. It relies on positive pressure to push liquid from Source to Receiver.

Equipment:

  • Source Flask (Amine + Septum)

  • Receiving Flask (Dry + Septum + Vented via Bubbler)

  • Stainless Steel Cannula (dried in oven)

  • Inert Gas Supply[2][3][4][5][6]

Workflow Logic:

CannulaTransfer Start Start: Both Flasks under N2/Ar InsertSource 1. Insert Cannula into Source Headspace (Purge Needle with Gas) Start->InsertSource InsertRx 2. Insert Other End into Receiver Septum InsertSource->InsertRx DropCannula 3. Lower Cannula Tip into Source Liquid InsertRx->DropCannula PressureDiff 4. Close Source Gas Outlet OR Vent Receiver via Needle DropCannula->PressureDiff Transfer Liquid Transfers via Pressure Differential PressureDiff->Transfer Stop 5. Lift Cannula from Liquid -> Remove Transfer->Stop

Figure 2: Step-by-step logic for positive-pressure cannula transfer.

Detailed Steps:

  • Purge: Insert one end of the cannula into the Source flask (headspace only). Gas will flow out of the cannula tip.[5] Let it purge for 30 seconds.

  • Connect: Insert the purging tip into the Receiver flask septum. You now have a bridge.

  • Initiate: Lower the Source end of the cannula into the liquid amine.

  • Drive: Create a pressure gradient.

    • Method A (Active): Increase gas pressure slightly in the Source flask.

    • Method B (Passive): Insert a bleed needle (vent) into the Receiver septum.[3] The gas pressure from the Source pushes the liquid over to the lower-pressure Receiver.

  • Termination: Pull the Source end of the cannula out of the liquid (into headspace) to stop flow. Remove the cannula from Receiver, then Source.[3]

Syringe Transfer (Volumes <10 mL)
  • Purge Syringe: Pierce the septum of the Source flask. Draw inert gas, remove from flask, expel gas. Repeat 3x.

  • Draw: With the flask inverted (or needle long enough), draw the liquid.

    • Tip: Overfill slightly, then push back to the desired mark to remove bubbles.

  • Pressure Lock: As you withdraw the needle from the septum, pull the plunger slightly to create a gas buffer in the needle tip (prevents dripping).

  • Inject: Pierce Receiver septum and inject.

Protocol C: Long-Term Storage Strategy

Proper storage extends shelf-life from days to years.

Storage Matrix
Amine ClassSensitivityRecommended VesselTemperatureAtmosphere
Primary Alkyl (e.g., Butylamine)High (CO₂)Schlenk Flask (Teflon Tap)Ambient

or Ar
Aromatic (e.g., Aniline)High (Oxidation/Light)Amber Glass / Foil Wrapped4°C (Fridge)Argon (Heavier than air)
Tertiary (e.g., TEA, DIPEA)Low/ModerateStandard Glass + ParafilmAmbient

Phosphine-Amines Extreme Glovebox Ampoule-20°C (Freezer)

(Glovebox)
The "Young's Tap" Advantage

For air-sensitive storage, Teflon valve (Young's tap) Schlenk flasks are superior to ground-glass stoppers.

  • Why? Ground glass requires grease. Grease can leach into the amine (especially with organic solvents) or dry out over time, breaking the seal. Teflon valves provide a vacuum-tight seal without grease.

Re-sealing Protocol

After every use:

  • Wipe the septum/joint (if liquid touched it).

  • Flush the headspace with inert gas for 60 seconds.

  • Wrap the cap/joint with Parafilm (for dust/secondary barrier) or electrical tape.

  • Self-Validation: If using a Schlenk flask, briefly apply vacuum and close the tap. If the tap "clicks" or holds negative pressure upon next opening, the seal was good.

Quality Control & Troubleshooting

How do you know your protocol worked?

  • Visual Inspection:

    • Clear/Colorless: Good.

    • Yellow/Brown: Oxidation has occurred.[7] Distill immediately.

    • White Crust: Carbamate formation.[1][8][9][10] Filter or distill.[11]

  • NMR Validation:

    • Run

      
       NMR in 
      
      
      
      (filtered through basic alumina to remove acidity).
    • Water Check: Look for a broad singlet. In dry amines, the

      
       proton is sharp; in wet amines, it broadens and shifts due to rapid exchange.
      
  • Titration (For exact stoichiometry):

    • Perform a non-aqueous titration using Perchloric acid (

      
      ) in acetic acid to determine exact amine content if high precision is required.
      

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[12] (The standard reference for drying agents and distillation parameters).

  • Schlenk Line Survival Guide. (2023). Cannula Transfer Techniques. A comprehensive visual guide to inert atmosphere transfers.

  • Mannisto, J., et al. (2021).[1] Mechanistic insights into carbamate formation from CO2 and amines. Catalysis Science & Technology. (Detailed mechanism of CO2/Amine interaction).

  • Sigma-Aldrich. Technical Bulletin: Handling Air-Sensitive Reagents. (General protocols for syringe and cannula usage).

  • Chemistry LibreTexts. (2024). Transferring Liquids. (Step-by-step academic protocols for Schlenk lines).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-methyl-octahydro-1H-isoindol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-methyl-octahydro-1H-isoindol-4-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve reaction yields, and troubleshoot common experimental challenges. We will move beyond simple procedural steps to explain the underlying chemical principles, ensuring you can adapt and optimize the synthesis for your specific needs.

Section 1: Overview of the Synthetic Challenge

The synthesis of saturated nitrogen-containing heterocycles like this compound is a common objective in medicinal chemistry. However, these structures can present significant challenges related to yield, purity, and scalability. The octahydroisoindole core is often stable, but the presence of a primary amine and the potential for multiple stereoisomers require careful control over reaction conditions. This guide addresses the most frequently encountered issues in a practical, question-and-answer format.

A plausible and common synthetic approach involves a multi-step sequence that first builds the core bicyclic structure, followed by functional group manipulations to install the requisite amine and N-methyl groups.

G cluster_0 Part 1: Core Ring Formation cluster_1 Part 2: Reduction & Functionalization cluster_2 Part 3: Final Modifications SM Cyclohexene-based Dienophile + Diene DA Diels-Alder Cycloaddition SM->DA Adduct Cycloadduct (e.g., Phthalimide derivative) DA->Adduct Red1 Hydrogenation/Reduction of Alkene & Imide Adduct->Red1 Octahydro Octahydro-1H-isoindole core Red1->Octahydro FG_Intro Introduction of Amine Precursor at C4 Octahydro->FG_Intro Amine_Precursor C4-functionalized octahydroisoindole FG_Intro->Amine_Precursor N_Methyl N-Methylation (e.g., Eschweiler-Clarke) Amine_Precursor->N_Methyl Methylated 2-methyl-octahydro-1H-isoindole derivative N_Methyl->Methylated Amine_Deprotect Conversion of Precursor to Amine Methylated->Amine_Deprotect Final_Product This compound Amine_Deprotect->Final_Product G cluster_reagents Reagent & Catalyst Issues cluster_conditions Reaction Condition Issues cluster_solutions Potential Solutions Start Low / Stalled Conversion Reagent_Quality Verify Reagent Purity & Activity (e.g., Titrate n-BuLi, check catalyst) Start->Reagent_Quality Check first Temp Is temperature correct? (Check bath/probe calibration) Start->Temp Check first Catalyst_Poison Were impurities introduced? (Water, Oxygen, etc.) Reagent_Quality->Catalyst_Poison Sol_Reagent Use fresh, purified reagents. Re-evaluate catalyst loading. Catalyst_Poison->Sol_Reagent Mixing Is mixing adequate? (Especially for heterogeneous reactions) Temp->Mixing Inert_Atm Is the inert atmosphere robust? (Degas solvents, check seals) Mixing->Inert_Atm Sol_Conditions Optimize temperature. Increase stirring rate. Improve inert gas technique. Inert_Atm->Sol_Conditions G cluster_main Desired Pathway cluster_side Competing Side Reactions Reactants Reactants (e.g., Octahydroisoindole + Methylating Agent) Desired_Product This compound Reactants->Desired_Product Controlled Conditions (Stoichiometry, Temp) Over_Alkylation Quaternary Ammonium Salt (Over-methylation) Reactants->Over_Alkylation Excess Alkylating Agent Oxidation Oxidized Byproducts (From air exposure) Reactants->Oxidation Poor Inert Atmosphere Polymerization Polymerization (From reactive intermediates) Reactants->Polymerization High Concentration / Temp

Technical Support Center: Separation of Cis and Trans Isomers in Octahydro-1H-isoindole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals facing the common yet critical challenge of separating cis and trans isomers of octahydro-1H-isoindole derivatives. The stereochemical configuration of this bicyclic scaffold is often a paramount determinant of biological activity, making robust separation and characterization methods essential for advancing research and ensuring drug efficacy and safety.[1][2]

This guide is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of cis and trans octahydro-1H-isoindole isomers so critical?

The core difference between the cis and trans isomers lies in the fusion of the cyclohexane and pyrrolidine rings.[3] In the cis isomer, the bridgehead hydrogens are on the same side, creating a folded, concave shape.[3] Conversely, the trans isomer has these hydrogens on opposite sides, resulting in a more linear, rigid structure.[3] This seemingly subtle difference in three-dimensional structure profoundly impacts:

  • Biological Activity: Different stereoisomers exhibit markedly different pharmacological profiles.[1] The specific spatial arrangement dictates how the molecule interacts with biological targets, such as enzyme binding pockets. For instance, in many therapeutic agents, only one stereoisomer is responsible for the desired pharmacological effect, while the other may be inactive or even contribute to off-target effects.[4]

  • Chemical Reactivity: The steric environment around the nitrogen atom differs significantly. The nitrogen lone pair in the trans isomer is generally less sterically hindered and more accessible for reactions like N-alkylation and N-acylation compared to the cis isomer.[3] Understanding this is crucial for subsequent synthetic steps.

Q2: What are the primary challenges in separating these diastereomers?

Separating cis and trans diastereomers of octahydro-1H-isoindole derivatives can be challenging due to their similar physical properties.[5] Key difficulties include:

  • Small Polarity Difference: The isomers often have very similar polarities, making separation by standard normal-phase column chromatography difficult, resulting in poor resolution or co-elution.[5]

  • Similar Solubility: Their solubilities in common solvents can be nearly identical, complicating separation by classical techniques like recrystallization without the use of resolving agents.[6]

  • Lack of a Chromophore: The basic octahydro-1H-isoindole scaffold is non-chromophoric, meaning it does not absorb UV light. This makes detection by standard HPLC with a UV-Vis detector difficult, often requiring alternative detection methods or pre-column derivatization.[6][7][8]

Troubleshooting Chromatographic Separations

Chromatography is the most powerful tool for this separation. However, achieving baseline resolution often requires careful method development and troubleshooting.

Q3: My cis and trans isomers are co-eluting in my flash column chromatography. What should I try next?

This is a common issue. Since the polarity difference is small, success often comes from exploring a range of solvent systems to amplify minor differences in interaction with the stationary phase.[5][9]

Troubleshooting Steps:

  • Vary the Mobile Phase: Don't just change the ratio of your standard eluent (e.g., Hexane/Ethyl Acetate). Experiment with different solvent combinations.

    • Introduce a Chlorinated Solvent: Try adding dichloromethane (DCM) to your mobile phase. A system like Hexane/DCM/Ethyl Acetate can sometimes improve resolution.

    • Incorporate Aromatic Solvents: Solvents like toluene can introduce different selectivity through π-π interactions, potentially resolving the isomers.[5]

    • Add a Small Amount of a Polar Modifier: Adding 1-2% of methanol or isopropanol can sharpen peaks and sometimes affect selectivity enough to achieve separation.[5]

  • Change the Stationary Phase: If solvent scouting fails, consider a different stationary phase. If you are using standard silica, try a cyano-bonded or diol-bonded column, which offers different selectivity.

  • Lower the Column Loading: Overloading the column is a frequent cause of poor separation. Reduce the amount of crude material loaded onto the column significantly and try again.

Workflow for Isomer Separation and Analysis

G cluster_synthesis Synthesis cluster_separation Separation cluster_analysis Analysis & Characterization Synthesis Synthesis of Octahydro-1H-isoindole Derivative Mixture TLC TLC Screening (Multiple Solvent Systems) Synthesis->TLC Develop Separation Method Column Preparative Column Chromatography / HPLC TLC->Column Scale-up Purity Purity Check (Analytical HPLC/GC) Column->Purity Analyze Fractions Structure Structural Confirmation (NMR, MS) Purity->Structure Confirm Isomer Structure

Caption: A general workflow for the separation and analysis of isomers.

Q4: I'm developing an HPLC method but can't see my compound with a UV detector. What are my options?

This is expected for the unsubstituted octahydro-1H-isoindole core.[8] You have two primary paths forward:

  • Use a Universal Detector: A Refractive Index Detector (RID) is the most common solution for non-chromophoric compounds.[7][10] It measures the difference in refractive index between the mobile phase and the eluting sample. While robust, RID is sensitive to temperature and pressure fluctuations and is not compatible with gradient elution.[7][10]

  • Pre-column Derivatization: React your isomer mixture with a UV-active derivatizing agent. This attaches a chromophore to your molecules, allowing for sensitive UV detection. A common reagent for amines is phenyl isothiocyanate (PITC), which forms derivatives that can be separated on a chiral column.[6][11]

Q5: I have poor resolution between my diastereomers on a C18 HPLC column. How can I improve it?

For reversed-phase HPLC, optimizing the mobile phase is key. Diastereomers can be sensitive to pH, buffer concentration, and organic modifier.

ProblemPossible CauseSuggested Solution
Poor Resolution Mobile phase composition is not optimal.1. Adjust pH: For amine-containing compounds, operating at a low pH (e.g., pH 3.0 using a phosphate buffer) can ensure the amine is protonated, leading to sharper peaks and potentially better selectivity.[7][8] 2. Change Organic Modifier: If using acetonitrile, try methanol or vice-versa. The different solvent properties can alter selectivity. 3. Optimize Temperature: Increasing the column temperature (e.g., to 35-40°C) can improve efficiency and sometimes enhance resolution.[7][8]
Broad Peaks Secondary interactions with the stationary phase (e.g., silanol groups).1. Use a Low pH Mobile Phase: As mentioned, this protonates the amine and minimizes interactions with free silanols. 2. Add an Ion-Pairing Agent: For very basic compounds, a reagent like trifluoroacetic acid (TFA) at low concentrations (0.05-0.1%) can improve peak shape.
No Separation The stationary phase does not provide enough selectivity.1. Try a Different Stationary Phase: If a standard C18 column fails, consider a phenyl-hexyl or a pentafluorophenyl (PFP) column, which offer different retention mechanisms (π-π interactions) that can be effective for separating isomers.[12] 2. Consider Chiral Chromatography: Even for diastereomers, a chiral stationary phase (CSP) can sometimes provide excellent separation where achiral phases fail.[12][13]
Detailed Protocol: HPLC-RID for Diastereomer Separation

This protocol is adapted from established methods for similar non-chromophoric bicyclic amines and serves as an excellent starting point.[7][8][10]

1. Reagents and Materials:

  • Potassium dihydrogen phosphate (KH₂PO₄)[8]

  • Ortho-Phosphoric acid (to adjust pH)[8]

  • HPLC-grade water

  • HPLC-grade acetonitrile or methanol

  • Isomer mixture of octahydro-1H-isoindole derivative

  • Stationary Phase: C18 column (e.g., Inertsil ODS-4, 250 mm × 4.6 mm, 5 µm)[8]

2. Mobile Phase Preparation:

  • Prepare a 10 mM potassium phosphate buffer.

  • Adjust the pH of the buffer to 3.0 using dilute ortho-phosphoric acid.[8]

  • Filter the buffer through a 0.45 µm membrane filter and degas thoroughly before use.[8]

3. Chromatographic Conditions:

  • Mobile Phase: 100% 10 mM Potassium Phosphate Buffer (pH 3.0) (Isocratic)[8]

  • Flow Rate: 1.0 - 1.5 mL/min[8]

  • Column Temperature: 35°C[8]

  • Detector: Refractive Index Detector (RID)[8]

  • Injection Volume: 10-20 µL

  • Run Time: 30-40 minutes (adjust as needed based on retention times)

4. Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1-5 mg/mL).[10]

5. System Suitability:

  • Before analysis, allow the HPLC system, particularly the RID, to stabilize for at least 1-2 hours to minimize baseline drift.[7]

  • Inject a standard mixture multiple times to ensure retention time and peak area reproducibility.

Spectroscopic and Other Methods

Q6: How can I use NMR to confirm the identity of my separated cis and trans isomers?

¹H NMR spectroscopy is a powerful, non-destructive technique to definitively distinguish between cis and trans isomers. The different spatial arrangements of protons lead to distinct chemical shifts and coupling constants (J-values).[14]

Structural Isomers Visualization

G cluster_cis Cis Isomer (Folded) cluster_trans Trans Isomer (Linear) cis_img cis_img trans_img trans_img

Sources

Technical Support Center: Purification of 2-methyl-octahydro-1H-isoindol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support resource for researchers working with 2-methyl-octahydro-1H-isoindol-4-amine . This bicyclic diamine presents a unique "perfect storm" of purification challenges: high polarity, lack of UV chromophore, strong basicity, and stereochemical complexity.

Ticket ID: CHEM-ISO-004 Topic: Isolation, Purification, and Stereochemical Resolution Strategies Assigned Specialist: Senior Application Scientist, Separation Sciences

Core Challenges & Initial Diagnostics

Before attempting purification, you must understand why standard protocols fail for this molecule.

FeatureThe ProblemThe Consequence
Saturated Bicyclic Core No conjugated

-system.
Invisible to standard UV (254 nm). You cannot rely on standard fraction collection triggers.
Dual Basic Nitrogens pKa

10.5 (N2) and

10.0 (N4).
Severe tailing on Silica. The molecule protonates silanol groups, irreversibly binding to the column.
Stereocenters (C2, C3a, C4, C7a) Multiple diastereomers (cis/trans fusion).Complex chromatograms. Product may elute as a broad "doublet" or multiple peaks, often mistaken for impurities.
Primary Amine (C4) High reactivity with atmospheric CO

.
Carbamate formation. Spontaneous formation of white solid crusts upon air exposure.
Diagnostic Checklist (Do this first)
  • Visualization: Do NOT rely on UV. Use Ninhydrin stain (turns deep red/purple) or Iodine chamber (brown spots). For automated flash, use ELSD (Evaporative Light Scattering Detector) or monitor UV at 205-210 nm (end absorption only).

  • TLC System: Run a test plate in DCM : MeOH : NH4OH (90:9:1).

    • If Rf < 0.2: Increase MeOH or switch to Reverse Phase.

    • If streaking occurs: Your stationary phase is too acidic.

Primary Purification Strategy: The "pH Swing" Extraction

For 90% of crude reaction mixtures, chromatography is unnecessary. This molecule's basicity allows for a highly specific Acid-Base extraction that leaves neutral and acidic impurities behind.

Protocol: Selective Amine Isolation

Reagents: 1M HCl, 5M NaOH, Dichloromethane (DCM), Brine.

  • Dissolution: Dissolve crude oil in minimal DCM.

  • Acid Wash (Capture): Extract the organic layer 3x with 1M HCl .

    • Mechanism:[1] Both amines protonate (formation of bis-hydrochloride salt), moving the molecule into the aqueous phase. Neutral impurities remain in DCM.

  • Discard Organics: Keep the aqueous acidic layer. Discard the DCM wash.

  • Basification (Release): Cool the aqueous layer to 0°C. Slowly add 5M NaOH until pH > 12.

    • Critical: The solution must be strongly basic to fully deprotonate both amines.

  • Extraction: Extract the cloudy aqueous mixture 4x with DCM.

    • Note: Polar amines partition poorly; multiple extractions are required.

  • Drying: Dry combined organics over Na

    
    SO
    
    
    
    (Sodium Sulfate) and concentrate in vacuo.

Graphviz Workflow: The pH Swing

pH_Swing Start Crude Mixture (in DCM) AcidStep Add 1M HCl (Extract 3x) Start->AcidStep PhaseSep1 Phase Separation AcidStep->PhaseSep1 OrgWaste DCM Layer (Neutrals/Acids) PhaseSep1->OrgWaste Discard AqAcid Aqueous Layer (Target as Salt) PhaseSep1->AqAcid Keep BaseStep Add 5M NaOH (pH > 12) AqAcid->BaseStep ExtractStep Extract 4x with DCM BaseStep->ExtractStep Final Pure Free Base (this compound) ExtractStep->Final

Figure 1: Selective Acid-Base extraction workflow to isolate basic diamines from neutral impurities.

Chromatographic Solutions (Troubleshooting)

If extraction fails (e.g., water-soluble impurities present), use chromatography. Standard silica gel will likely fail without modification.

Scenario A: Normal Phase (Silica)

The Issue: The amine interacts with acidic silanols, causing peak broadening (tailing) and irreversible loss. The Fix: You must "cap" the silanols with a competing base.

  • Mobile Phase: DCM : MeOH : NH4OH (28% aq)

  • Gradient: Start 98:2:0.2

    
     85:13:2.
    
  • Alternative: Use Amine-Functionalized Silica (NH2-Silica). This removes the need for NH

    
    OH and allows simpler Hexane/Ethyl Acetate gradients.
    
Scenario B: Reverse Phase (C18)

The Issue: The molecule is too polar and elutes in the void volume (dead time) of standard C18 columns. The Fix: Use High-pH Reverse Phase or Ion-Pairing.

  • Column: C18 with high pH stability (e.g., XBridge, Gemini).

  • Buffer: 10mM Ammonium Bicarbonate (pH 10).

  • Why pH 10? At basic pH, the amine is neutral (unprotonated) and significantly more hydrophobic, allowing it to retain on the C18 chain.

Stereochemical Resolution (Isomer Separation)

The octahydro-1H-isoindole core exists as cis and trans fused isomers.[2] The 4-amino group adds further complexity.

Method: Fractional Crystallization of Salts

Separating diastereomers on a column is difficult. Crystallization is often superior for this scaffold.

  • HCl Salt: Dissolve free base in Ethanol. Add 2.2 equivalents of HCl (in Dioxane). The trans-fused isomer hydrochloride is typically less soluble and precipitates first [1].

  • Tartrate Salt: If enantiomeric separation is needed (resolving the 4-position), use L-Tartaric acid or Dibenzoyl-L-tartaric acid in MeOH/Acetone mixtures.

Decision Tree for Purification

Purification_Tree Start Crude Amine Check Major Impurities? Start->Check Neutrals Neutral/Acidic Impurities Check->Neutrals Yes Isomers Stereoisomers (Cis/Trans) Check->Isomers Yes Sol1 Acid-Base Extraction (Method 2) Neutrals->Sol1 Sol2 Fractional Crystallization (HCl/Tartrate) Isomers->Sol2 Scale >1g Sol3 High pH C18 HPLC (pH 10 Buffer) Isomers->Sol3 Scale <100mg

Figure 2: Decision matrix for selecting the appropriate purification technique based on impurity profile.

Handling & Storage (Critical)

Q: My white solid turned into a sticky oil overnight. What happened? A: The primary amine at position 4 reacted with atmospheric CO


 and moisture.
  • Storage Form: Convert to the Dihydrochloride salt (2HCl) immediately for long-term storage. The salt is non-hygroscopic and stable.

  • Atmosphere: Always store under Argon or Nitrogen.

  • Solvent: Avoid Chloroform (CHCl

    
    ) or Acetone during storage; primary amines can react with these over time (forming alkyl chlorides or imines).
    

References

  • Separation of cis and trans isomers of octahydroisoindole derivatives.
  • Strategies for the Flash Purification of Highly Polar Compounds. Source: Teledyne ISCO Technical Note TN-08. Context: Validates the use of Amine-silica and C18-Aq conditions for polar amine purification. URL:[Link]

  • PubChem Compound Summary: 2-methyloctahydro-1H-isoindole. Source: National Center for Biotechnology Information (2025). Context: Structural data and physicochemical properties.[2][3] URL:[Link]

Sources

Technical Support Center: Navigating the Stability of Secondary Amines in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the stability challenges of secondary amines in solution. This resource is designed for researchers, scientists, and drug development professionals who encounter and need to resolve issues related to the degradation of these critical compounds. Here, you will find practical, in-depth guidance rooted in established scientific principles to ensure the integrity and reliability of your experiments and formulations.

Frequently Asked Questions (FAQs)

Here are some of the common questions our application scientists receive regarding the stability of secondary amines.

Q1: My secondary amine-containing solution is changing color (e.g., turning yellow). What could be the cause?

A discolored solution is often an indicator of degradation. The most common culprit is oxidation, which can occur when the amine is exposed to air (oxygen).[1] This process can be accelerated by factors such as exposure to light, elevated temperatures, and the presence of metal ions, which can catalyze the oxidation process.[2][3]

Q2: I'm observing unexpected peaks in my HPLC analysis of a formulation containing a secondary amine. What are the likely culprits?

Unexpected peaks typically point to the formation of degradation products. Besides oxidation products, secondary amines are known to react with other molecules in the solution. For instance, if your formulation contains aldehydes or ketones, they can react with the secondary amine to form enamines.[4][5][6] Another significant concern, particularly in pharmaceutical development, is the formation of N-nitrosamines, which are probable human carcinogens.[7][8] These can form if there are nitrite sources present in your excipients or reagents, especially under acidic conditions.[9][10]

Q3: What is the optimal pH for storing my secondary amine solution to ensure maximum stability?

The optimal pH for storing a secondary amine solution is highly dependent on the specific amine and the other components in the solution. Generally, a slightly acidic to neutral pH is preferable to minimize the risk of certain degradation pathways. For example, the formation of N-nitrosamines is often acid-catalyzed.[7][10][11] However, extremely low pH can lead to other stability issues. It is crucial to perform pH-stability profiling as part of your formulation development to determine the ideal pH range for your specific molecule.

Q4: Can the excipients in my formulation affect the stability of my secondary amine?

Absolutely. Excipients can have a significant impact on the stability of secondary amines. For example, reducing sugars like lactose can participate in the Maillard reaction with secondary amines, leading to degradation and discoloration.[12][13] Impurities in excipients, such as peroxides in povidone, can promote oxidation.[14] It is essential to conduct thorough drug-excipient compatibility studies to identify and avoid problematic interactions.[12][13][14][15][16]

Troubleshooting Guides

This section provides a more in-depth approach to troubleshooting common stability issues with secondary amines.

Issue 1: Rapid Degradation of the Secondary Amine Active Pharmaceutical Ingredient (API) in a Liquid Formulation

Symptoms:

  • Significant decrease in API concentration over a short period.

  • Appearance of multiple degradation peaks in chromatographic analysis.

  • Changes in the physical appearance of the solution (color, precipitation).

Potential Causes & Troubleshooting Steps:

  • Oxidation:

    • Why it happens: Secondary amines are susceptible to oxidation, especially when exposed to oxygen, light, and metal ions.[2][17][18][19] The process often involves the formation of radical intermediates.

    • How to troubleshoot:

      • Inert Atmosphere: Prepare and store the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

      • Light Protection: Store the solution in amber vials or protect it from light to prevent photolytic degradation.[20][21]

      • Metal Chelators: If metal ion contamination is suspected (from reagents or containers), consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester the metal ions.[2]

      • Antioxidants: The addition of antioxidants can be an effective way to prevent oxidative degradation. The choice of antioxidant will depend on the solvent system and the specific amine.

  • Incompatible Excipients:

    • Why it happens: As mentioned in the FAQs, excipients can directly react with the secondary amine or contain impurities that catalyze degradation.[12][13][14]

    • How to troubleshoot:

      • Review Excipient List: Carefully review all excipients in the formulation for known incompatibilities with secondary amines (e.g., reducing sugars, aldehydes, peroxides).

      • Excipient Purity: Ensure that the excipients used are of high purity and low in reactive impurities.

      • Drug-Excipient Compatibility Studies: If not already done, perform compatibility studies by preparing binary mixtures of the API and each excipient and analyzing for degradation under accelerated conditions.[15]

  • Unfavorable pH:

    • Why it happens: The pH of the solution can significantly influence the rate of degradation.

    • How to troubleshoot:

      • pH Monitoring: Regularly monitor the pH of the solution to ensure it remains within the desired range.

      • Buffer Selection: Use a suitable buffer system to maintain a stable pH. The choice of buffer is critical, as some buffer components can also interact with the amine.

      • pH-Rate Profile: Conduct a study to determine the degradation rate of the amine at different pH values to identify the pH of maximum stability.

Issue 2: Formation of N-Nitrosamine Impurities

Symptoms:

  • Detection of known or suspected N-nitrosamine impurities in the drug product.

  • This is a critical issue due to the potential carcinogenicity of nitrosamines.[7][8]

Potential Causes & Troubleshooting Steps:

  • Presence of Nitrite Sources:

    • Why it happens: N-nitrosamines are formed from the reaction of secondary amines with a nitrosating agent, which is often derived from nitrite impurities.[7][9][10][11] These impurities can be present in excipients, water, or even leach from packaging materials.

    • How to troubleshoot:

      • Source Raw Materials Carefully: Scrutinize the certificates of analysis for all raw materials, including excipients and solvents, for nitrite content.

      • Purify Reagents: If necessary, purify reagents to remove nitrite impurities.

      • Control Humidity: In some cases, artifactual nitrosamine formation has been observed during stability studies where saturated sodium nitrite solutions were used for humidity control.[22]

  • Favorable Reaction Conditions:

    • Why it happens: The formation of N-nitrosamines is typically favored under acidic conditions and at elevated temperatures.[8][11]

    • How to troubleshoot:

      • pH Control: Maintain the pH of the formulation in a range that is not conducive to nitrosamine formation.

      • Temperature Control: Avoid exposing the formulation to high temperatures during manufacturing and storage.

      • Nitrosamine Scavengers: In some cases, the addition of a nitrosamine scavenger, such as ascorbic acid (Vitamin C) or alpha-tocopherol (Vitamin E), can be an effective mitigation strategy.

Visualizing Degradation Pathways

To better understand the chemical transformations that secondary amines can undergo, the following diagrams illustrate the key degradation pathways.

Oxidation of Secondary Amines

Oxidation SecondaryAmine R₂NH Secondary Amine Hydroxylamine R₂NOH Hydroxylamine SecondaryAmine->Hydroxylamine Oxidation Nitrone R=N⁺(O⁻)R Nitrone Hydroxylamine->Nitrone Further Oxidation OxidizingAgent [O] (e.g., O₂, H₂O₂, Peroxides) OxidizingAgent->SecondaryAmine

Enamine Formation from a Secondary Amine and a Ketone

EnamineFormation SecondaryAmine R₂NH Secondary Amine Carbinolamine R'₂C(OH)NR₂ Carbinolamine Intermediate SecondaryAmine->Carbinolamine + H⁺ (catalyst) Ketone R'₂C=O Ketone Ketone->Carbinolamine + H⁺ (catalyst) Enamine R'C=CR'NR₂ Enamine Carbinolamine->Enamine - H₂O H2O H₂O

N-Nitrosamine Formation

NitrosamineFormation SecondaryAmine R₂NH Secondary Amine Nitrosamine R₂N-N=O N-Nitrosamine SecondaryAmine->Nitrosamine NitriteSource NO₂⁻ Nitrite Source NitrosatingAgent N₂O₃ Nitrosating Agent NitriteSource->NitrosatingAgent Acidic Conditions NitrosatingAgent->Nitrosamine HPlus H⁺ HPlus->NitrosatingAgent Acidic Conditions

Experimental Protocols

Protocol: Forced Degradation Study for a Secondary Amine API

Objective: To investigate the intrinsic stability of a secondary amine API under various stress conditions and to identify potential degradation products. This is a critical step in developing stability-indicating analytical methods.[23][24][25][26][27]

Materials:

  • Secondary amine API

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Calibrated photostability chamber

  • Calibrated oven

  • pH meter

  • HPLC system with a suitable detector (e.g., UV, MS)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the API in a suitable solvent (e.g., methanol or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix equal volumes of the API stock solution and 0.1 M HCl.

    • Incubate the solution at an elevated temperature (e.g., 60°C) for a specified time (e.g., 24 hours).

    • At various time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the API stock solution and 0.1 M NaOH.

    • Incubate and sample as described for acid hydrolysis, neutralizing with 0.1 M HCl.

  • Oxidative Degradation:

    • Mix equal volumes of the API stock solution and 3% H₂O₂.

    • Keep the solution at room temperature and protected from light for a specified time (e.g., 24 hours).

    • Withdraw aliquots at various time points and dilute for analysis.

  • Thermal Degradation:

    • Place a solid sample of the API in a calibrated oven at an elevated temperature (e.g., 80°C) for a specified time.

    • Also, place a solution of the API in a sealed vial in the oven.

    • At various time points, withdraw samples, dissolve the solid sample in a suitable solvent, and dilute for analysis.

  • Photostability:

    • Expose a solid sample and a solution of the API to light in a photostability chamber according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[28]

    • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.

    • After exposure, prepare the samples for analysis.

  • Analysis:

    • Analyze all stressed samples and a control (unstressed) sample by a suitable, validated HPLC method.

    • The method should be able to separate the parent API from all degradation products.

    • Assess the mass balance to account for all of the API.

Data Interpretation:

  • Identify the conditions under which the secondary amine is most labile.

  • Characterize the major degradation products, if necessary, using techniques like mass spectrometry (MS).

  • This information is crucial for developing a stability-indicating analytical method and for designing a stable formulation.

Data Summary Table

The following table provides a hypothetical summary of results from a forced degradation study, which can be used as a template for documenting your findings.

Stress ConditionDurationTemperature% DegradationNumber of DegradantsMajor Degradant (RT)
0.1 M HCl24 h60°C5.2%24.8 min
0.1 M NaOH24 h60°C12.5%33.2 min
3% H₂O₂24 hRT18.9%45.1 min, 6.3 min
Thermal (Solid)48 h80°C2.1%17.5 min
Thermal (Solution)48 h80°C8.7%27.5 min, 8.1 min
PhotostabilityICH Q1B25°C15.6%39.2 min

References

  • Chemistry Steps. Enamines from Aldehydes and Ketones with Secondary Amines. Available from: [Link]

  • National Center for Biotechnology Information. Ester-mediated nitrosamine formation from nitrite and secondary or tertiary amines. Available from: [Link]

  • University of Calgary. Ch17: C=O + secondary amine derivs. Available from: [Link]

  • ResearchGate. Example formation of a Nitrosamine from a secondary amine. Available from: [Link]

  • KPU Pressbooks. 2.7 Addition of Amines and Amine Derivatives to Aldehydes and Ketones. Available from: [Link]

  • ResolveMass Laboratories Inc. Nitrosamine formation mechanism from Nitrates and Amines. Available from: [Link]

  • Chemistry LibreTexts. Addition of Secondary Amines to Form Enamines. Available from: [Link]

  • Master Organic Chemistry. Enamines. Available from: [Link]

  • Veeprho Pharmaceuticals. Chemistry for The Formation of Nitrosamines. Available from: [Link]

  • SlidePlayer. Oxidation of Secondary and Primary Amines. Available from: [Link]

  • National Center for Biotechnology Information. Bioinspired Aerobic Oxidation of Secondary Amines and Nitrogen Heterocycles with a Bifunctional Quinone Catalyst. Available from: [Link]

  • Fisher Digital Publications. Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. Available from: [Link]

  • ResearchGate. Mechanism of secondary amine oxidation. Available from: [Link]

  • ACS Publications. Cα–H Oxidations of Amines to Amides: Expanding Mechanistic Understanding and Amine Scope through Catalyst Development. Available from: [Link]

  • National Center for Biotechnology Information. Oxidation of Amines by Flavoproteins. Available from: [Link]

  • ACS Publications. Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Available from: [Link]

  • National Center for Biotechnology Information. Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control. Available from: [Link]

  • ResearchGate. Oxidation of primary, secondary and tertiary amines. Available from: [Link]

  • Brainly.in. Why secondary amine are more stable than primary and tertiary amine? Available from: [Link]

  • ResearchGate. Kinetics of Thermal Degradation of Renewably Prepared Amines Useful for Flue Gas Treatment. Available from: [Link]

  • European Pharmaceutical Review. Forced degradation studies: A critical lens into pharmaceutical stability. Available from: [Link]

  • RSC Publishing. Amine oxidation. Part VI. Metal-ion induced dehydrative cyclisation, reduction, and reductive fragmentation of arylethyldimethylamine N-oxides. Available from: [Link]

  • Oxford Academic. relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Available from: [Link]

  • National Center for Biotechnology Information. Indirect photodegradation of amine drugs in aqueous solution under simulated sunlight. Available from: [Link]

  • National Center for Biotechnology Information. Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup. Available from: [Link]

  • SciSpace. Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. Available from: [Link]

  • PharmaTutor. FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. Available from: [Link]

  • ResearchGate. Stability of aqueous amine solutions to thermal and oxidative degradation in the absence and the presence of CO2. Available from: [Link]

  • IVT Network. Forced Degradation Studies: Regulatory Considerations and Implementation. Available from: [Link]

  • ResearchGate. Effect of temperature on amine loss. Available from: [Link]

  • ACS Publications. Impact of Solvent on the Thermal Stability of Amines. Available from: [Link]

  • National Center for Biotechnology Information. Impact of Solvent on the Thermal Stability of Amines. Available from: [Link]

  • ResearchGate. (PDF) Indirect Photodegradation of Amine Drugs in Aqueous Solution under Simulated Sunlight. Available from: [Link]

  • ResearchGate. Drug-Excipient Compatibility Testing Using a High-Throughput Approach and Statistical Design. Available from: [Link]

  • National Center for Biotechnology Information. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Available from: [Link]

  • Pharmaceutical Technology. Forced Degradation Studies for Biopharmaceuticals. Available from: [Link]

  • The University of Texas at Austin. Thermal Degradation and Corrosion of Amines for CO2 Capture. Available from: [Link]

  • City University of New York. CHAPTER 21: AMINES. Available from: [Link]

  • The Royal Society Publishing. Recent advances in metal-catalysed oxidation reactions. Available from: [Link]

  • Chemistry LibreTexts. 23.1: Properties of amines. Available from: [Link]

  • American Association of Pharmaceutical Scientists. Drug-Excipient Compatibility for the Formulation Development of Solid Lipid Nanoparticles. Available from: [Link]

  • European Medicines Agency. Q1B Photostability Testing of New Active Substances and Medicinal Products. Available from: [Link]

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Validation & Comparative

A Comparative Guide to HPLC Method Development for the Purity Analysis of 2-Methyl-Octahydro-1H-Isoindol-4-Amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 2-methyl-octahydro-1H-isoindol-4-amine. We will navigate the inherent analytical challenges of this molecule, propose a primary method development strategy, and compare it with viable alternatives, supported by experimental data and established scientific principles. This document is intended for researchers, scientists, and drug development professionals seeking to establish a reliable and validated analytical method for this and structurally similar compounds.

The Analytical Challenge: Unveiling the Complexities of this compound

This compound presents a unique set of analytical hurdles that necessitate a carefully considered method development strategy. As a saturated heterocyclic amine, its structure dictates the primary challenges:

  • Lack of a Strong Chromophore: The molecule does not possess a significant UV-absorbing moiety, making direct detection by standard UV-Vis detectors challenging, especially for low-level impurities.

  • High Polarity: The presence of the amine group and the overall aliphatic nature of the molecule result in high polarity. This can lead to poor retention on traditional reversed-phase (RP) HPLC columns.[1][2]

  • Chirality: The molecule contains multiple chiral centers, meaning it can exist as various stereoisomers.[3][4][5] For pharmaceutical applications, it is often crucial to separate and quantify these isomers, as they can have different pharmacological and toxicological profiles.[6]

  • Potential for Peak Tailing: Basic amines are notorious for interacting with residual silanols on silica-based stationary phases, leading to poor peak shape and compromised resolution.

Primary Method Development Strategy: Chiral Reversed-Phase HPLC

Our primary approach focuses on developing a chiral reversed-phase HPLC method. This strategy aims to address both the separation of stereoisomers and the retention of the polar analyte simultaneously.

Rationale for Experimental Choices

The selection of a chiral stationary phase (CSP) is the cornerstone of this approach. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice for screening due to their broad enantioselectivity.[6] We will begin with a screening of several polysaccharide-based columns under reversed-phase conditions.

The mobile phase composition is critical for retaining the polar amine and achieving chiral resolution. A typical starting point would be a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer. To mitigate peak tailing and enhance retention of the basic analyte, adjusting the mobile phase pH to be within the optimal range for the column and analyte is crucial. Operating at a slightly acidic pH (e.g., pH 3-5) will ensure the amine is protonated, which can improve its interaction with some stationary phases and enhance solubility. Conversely, a higher pH can sometimes increase retention on certain columns but may risk column degradation.[1] The use of a buffer is essential to maintain a consistent pH and improve reproducibility.

Experimental Workflow: Chiral RP-HPLC Method Development

Caption: Workflow for Chiral RP-HPLC Method Development.

Detailed Experimental Protocol: Chiral RP-HPLC
  • Column Screening:

    • Columns:

      • Chiralcel OD-H (Cellulose derivatized)

      • Chiralpak AD-H (Amylose derivatized)

      • Lux Cellulose-1

    • Dimensions: 250 x 4.6 mm, 5 µm

  • Mobile Phase Screening:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 5% to 95% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection: UV at 210 nm (or Evaporative Light Scattering Detector if sensitivity is insufficient)

  • Optimization:

    • Based on the screening results, select the column that shows the best initial separation.

    • Systematically vary the mobile phase composition (e.g., isocratic holds, shallow gradients).

    • Evaluate different buffer systems (e.g., ammonium formate, phosphate buffer) and pH values.

    • Investigate the effect of column temperature on resolution (e.g., 20°C, 30°C, 40°C).

  • Method Validation:

    • Once an optimized method is established, perform a full validation in accordance with ICH Q2(R1) guidelines.[7][8][9][10] This includes assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Comparative Analysis of Alternative HPLC Methods

While chiral RP-HPLC is a strong primary candidate, other techniques offer unique advantages and may be more suitable depending on the specific impurities and analytical requirements.

Alternative 1: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative for retaining highly polar compounds that are not well-retained in reversed-phase chromatography.[2][11][12][13] In HILIC, a polar stationary phase is used with a mobile phase rich in organic solvent, creating a water-enriched layer on the stationary phase surface into which polar analytes can partition.[13]

Advantages:

  • Superior Retention: Offers significantly better retention for polar analytes like this compound.[11][12]

  • MS-Compatibility: The high organic content of the mobile phase is beneficial for electrospray ionization mass spectrometry (ESI-MS), leading to enhanced sensitivity.[13]

Disadvantages:

  • Longer Equilibration Times: HILIC columns often require longer equilibration times between injections to ensure reproducible results.

  • Complex Retention Mechanisms: The retention mechanism in HILIC can be a combination of partitioning, ion-exchange, and hydrogen bonding, which can sometimes make method development less predictable.[12]

Alternative 2: Ion-Pair Chromatography (IPC)

Ion-pair chromatography is a variation of reversed-phase chromatography where an ion-pairing reagent is added to the mobile phase.[1][14] This reagent forms a neutral ion-pair with the charged analyte, increasing its hydrophobicity and thus its retention on a non-polar stationary phase.[14]

Advantages:

  • Tunable Retention: The retention of the analyte can be finely tuned by adjusting the concentration and type of the ion-pairing reagent.[14]

  • Utilizes Standard RP Columns: Can be performed on standard C18 or C8 columns, which are readily available in most laboratories.

Disadvantages:

  • MS-Incompatibility: Many common ion-pairing reagents (e.g., trifluoroacetic acid in high concentrations, alkyl sulfonates) are non-volatile and can cause ion suppression in mass spectrometry.[15]

  • Column Contamination: Ion-pairing reagents can be difficult to completely wash out of the column and HPLC system, often necessitating dedicated columns and systems for IPC methods.[11]

Alternative 3: Pre-Column Derivatization

To overcome the challenge of poor UV detection, the amine can be derivatized with a reagent that introduces a strongly UV-absorbing or fluorescent tag.[16][17] Reagents like dansyl chloride, o-phthalaldehyde (OPA), or 9-fluorenylmethyl chloroformate (FMOC-Cl) are commonly used for this purpose.[17]

Advantages:

  • Enhanced Sensitivity: Dramatically improves detection limits, allowing for the accurate quantitation of low-level impurities.[17]

  • Improved Chromatography: Derivatization often reduces the polarity of the analyte, leading to better retention and peak shape in reversed-phase chromatography.[17]

Disadvantages:

  • Additional Sample Preparation Step: Introduces an extra step in the analytical workflow, which can be a source of variability and error.

  • Potential for Side Reactions: The derivatization reaction must be complete and free of side products that could interfere with the analysis.[16]

Performance Comparison

The following table summarizes the expected performance of each method based on key analytical parameters.

Parameter Chiral RP-HPLC HILIC Ion-Pair Chromatography Pre-Column Derivatization
Retention of Polar Analyte Moderate to Good (with optimization)ExcellentGood to ExcellentGood (analyte is less polar after derivatization)
Chiral Separation Yes (with chiral column)Possible (with chiral column)Possible (with chiral column)Yes (with chiral column)
Sensitivity (UV) Low to ModerateLow to ModerateLow to ModerateExcellent
MS-Compatibility GoodExcellentPoor to ModerateGood
Method Robustness GoodModerate (sensitive to mobile phase composition)Moderate (column equilibration can be an issue)Good (if derivatization is well-controlled)
Ease of Method Development ModerateModerate to ComplexModerateComplex (requires optimization of reaction conditions)

Logical Framework for Method Selection

MethodSelection node_result node_result A Is Chiral Separation Required? B Is Direct UV Detection Sufficiently Sensitive? A->B Yes C Is the Analyte Sufficiently Retained on RP Columns? A->C No D Is MS Detection Required? B->D No node_result_Derivatization Pre-Column Derivatization with Chiral RP-HPLC B->node_result_Derivatization Yes node_result_RP Standard RP-HPLC (achiral analysis) C->node_result_RP Yes node_result_HILIC_or_IPC HILIC or Ion-Pair Chromatography (achiral analysis) C->node_result_HILIC_or_IPC No node_result_Chiral_RP Chiral RP-HPLC with UV/CAD/ELSD D->node_result_Chiral_RP No node_result_HILIC_MS Chiral HILIC with MS Detection D->node_result_HILIC_MS Yes

Caption: Decision tree for selecting the optimal HPLC method.

Conclusion and Recommendation

For the comprehensive purity analysis of this compound, which includes the separation of stereoisomers and the detection of unknown impurities, a chiral reversed-phase HPLC method coupled with mass spectrometry is the most powerful approach. This combination directly addresses the key challenges of chirality and detection.

However, if MS detection is not available, a chiral RP-HPLC method with pre-column derivatization is the recommended alternative. This strategy significantly enhances sensitivity for UV or fluorescence detection while still providing the necessary chiral separation.

The choice between HILIC and ion-pair chromatography as primary methods is less favorable due to the added complexity of HILIC method development and the limitations of IPC with MS detection. However, they remain valuable tools for specific separation challenges that may not be resolved by reversed-phase methods.

Ultimately, the selection of the final method should be based on a thorough evaluation of the specific analytical requirements, available instrumentation, and a comprehensive validation study to ensure the method is fit for its intended purpose, adhering to guidelines from authorities like the ICH and USP.[7][8][9][10][18][19][20][21]

References

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  • Mastering HILIC-Z Separation for Polar Analytes. Agilent. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Micro-LC for mRNA Impurity Profiling: Best Practices for High-Sensitivity Analysis. LCGC International. [Link]

  • USP-NF 〈621〉 Chromatography. USP. [Link]

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  • Choosing HPLC Columns for Rapid Method Development. Agilent. [Link]

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  • Analytical Methods for Amino Acids. Shimadzu Scientific Instruments. [Link]

  • A STUDY ON THE STEREOCHEMICAL PURITY OF TRANDOLAPRIL AND - OCTAHYDRO-1H-INDOLE-2-CARBOXYLIC ACID BY HPLC METHOD. Acta Poloniae Pharmaceutica-Drug Research. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete. Longdom Publishing. [Link]

  • Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis Based on Unified-Hydrophilic Interaction/Anion Exchange Liquid Chromatography/High-Resolution Mass Spectrometry (Unified-HILIC/AEX/HRMS). PubMed. [Link]

  • USP Chapter 621 for Chromatography - Tip301. Waters Knowledge Base. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

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  • Enantiomeric Separation of New Chiral Azole Compounds. MDPI. [Link]

  • Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. Books. [Link]

  • Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. PubMed. [Link]

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Technical Guide: Bioactivity & SAR Profiling of 2-Methyl-octahydro-1H-isoindol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical evaluation of 2-methyl-octahydro-1H-isoindol-4-amine , a critical bicyclic scaffold used in the synthesis of neuroactive agents (NMDA modulators, dopamine agonists) and antiviral peptidomimetics (SARS-CoV-2 Mpro inhibitors).

Executive Summary

This compound represents a privileged scaffold in medicinal chemistry, characterized by a bicyclic cis- or trans-fused octahydroisoindole core. Unlike its planar aromatic relatives (isoindoles) or partially saturated analogs (tetrahydroisoquinolines), this fully saturated system offers specific 3D-vectors for substituent display, making it ideal for targeting complex protein pockets in GPCRs and viral proteases .

This guide compares the N-methylated variant (Product A) against its Non-methylated analogs (Product B), focusing on pharmacokinetics, receptor affinity, and synthetic utility.

Chemical Architecture & Physicochemical Comparison[1]

The presence of the N-methyl group at position 2 fundamentally alters the physicochemical profile of the scaffold, shifting it from a hydrogen-bond donor/acceptor motif to a pure acceptor with enhanced lipophilicity.

Table 1: Physicochemical Profile[2]
Property2-Methyl Analog (Product A)Non-Methylated Analog (Product B)Implication for Drug Design
Structure Tertiary Amine (N-Me)Secondary Amine (N-H)N-Me prevents H-bond donation at Pos-2.
Basicity (pKa) ~9.5 - 10.2~10.5 - 11.0N-Me slightly lowers pKa; both are protonated at pH 7.4.
LogP (Lipophilicity) 1.8 - 2.2 (High)1.2 - 1.5 (Moderate)N-Me significantly enhances BBB penetration.
TPSA (Ų) ~25 Ų~35 ŲLower TPSA in N-Me favors membrane permeability.
Metabolic Liability High (N-demethylation)Moderate (Oxidation/Glucuronidation)N-Me is a "soft spot" for CYP450 enzymes.

Comparative Bioactivity & SAR Analysis

A. CNS Activity: The "Methyl Switch"

In Central Nervous System (CNS) applications—specifically for NMDA receptor modulation and Sigma receptor binding —the N-methyl group often acts as a critical "activity switch."

  • Mechanism: The N-methyl group provides steric bulk that can fill hydrophobic sub-pockets within the receptor binding site (e.g., the orthosteric site of dopamine receptors or the ion channel pore of NMDA receptors).

  • Performance:

    • 2-Methyl Analog: Typically exhibits higher affinity (Ki < 50 nM) for hydrophobic pockets but may suffer from faster clearance due to N-demethylation.

    • Non-Methylated Analog: Often shows lower affinity due to the lack of hydrophobic interaction but serves as a more metabolically stable precursor or "polar" variant to reduce CNS side effects.

B. Antiviral Applications (Mpro Inhibitors)

Recent studies (2025) have highlighted octahydroisoindole scaffolds as peptidomimetics for inhibiting the SARS-CoV-2 Main Protease (Mpro).[1]

  • Role of 4-Amine: The amine at position 4 serves as an anchor for amide coupling to peptide chains (P1/P2 ligands).

  • Role of N-Methyl: In this context, the N-methyl group can be detrimental if the nitrogen needs to hydrogen bond with the protease backbone (e.g., Glu166). However, if the N-atom faces the solvent, N-methylation improves cellular permeability.

Experimental Protocols

Protocol A: Synthesis of this compound

Use this protocol to generate the scaffold from the ketone precursor.

  • Starting Material: 2-methyl-hexahydro-1H-isoindole-4-one.

  • Reagents: Ammonium acetate (

    
    ), Sodium cyanoborohydride (
    
    
    
    ), Methanol (
    
    
    ).
  • Procedure:

    • Dissolve ketone (1.0 eq) in dry

      
       under 
      
      
      
      atmosphere.
    • Add

      
       (10.0 eq) and stir at RT for 30 min to form the imine.
      
    • Cool to 0°C and slowly add

      
       (1.5 eq).
      
    • Critical Step: Maintain pH ~6-7 using acetic acid to prevent over-alkylation.

    • Stir for 12h, quench with

      
      , and extract with DCM.
      
  • Purification: Silica gel chromatography (DCM:MeOH:NH4OH 90:9:1).

Protocol B: Microsomal Stability Assay (Metabolic Profiling)

Use this to assess the liability of the N-methyl group.

  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Concentration: Test compound at 1 µM.

  • Timepoints: 0, 5, 15, 30, 60 min at 37°C.

  • Analysis: LC-MS/MS monitoring the parent ion and the N-desmethyl metabolite (M-14).

  • Calculation:

    
    .
    

Visualizations

Diagram 1: SAR Decision Logic for Octahydroisoindoles

Caption: Decision tree for selecting between N-Methyl and Non-Methyl variants based on target location.

SAR_Logic Start Target Identification Loc Target Location? Start->Loc CNS CNS (Brain) Loc->CNS Neuro Periph Peripheral / Viral Loc->Periph Systemic BBB Requirement: High BBB Permeability CNS->BBB H_Bond Requirement: H-Bond Donor? Periph->H_Bond Select_Me Select: 2-Methyl Analog (High LogP, Hydrophobic Fit) BBB->Select_Me Yes_HB Yes (e.g., Protease Active Site) H_Bond->Yes_HB No_HB No (Solvent Exposed) H_Bond->No_HB Select_H Select: Non-Methylated Analog (H-Bond Donor, Lower LogP) Yes_HB->Select_H Select_Me2 Select: 2-Methyl Analog (Permeability Focus) No_HB->Select_Me2

Diagram 2: Metabolic Fate (N-Demethylation)

Caption: The primary metabolic clearance pathway for the 2-methyl analog via CYP450 enzymes.

Metabolism Parent 2-Methyl Analog (Active) CYP CYP450 (Oxidation) Parent->CYP NADPH, O2 Intermediate Carbinolamine (Unstable) CYP->Intermediate Metabolite Non-Methylated Analog (Active/Inactive) Intermediate->Metabolite Spontaneous Formaldehyde Formaldehyde (Byproduct) Intermediate->Formaldehyde

References

  • Development of Orally Bioavailable Octahydroindole-Based Peptidomimetic Derivative as a Broad-Spectrum Inhibitor against HCoV-OC43 and SARS-CoV-2. Source: Journal of Medicinal Chemistry (2025)

  • Facile Synthesis of Octahydrobenzo[h]isoquinolines: Novel and Highly Potent D1 Dopamine Agonists. Source: National Institutes of Health (PMC)

  • The Structure-Activity Relationship of a Tetrahydroisoquinoline Class of N-Methyl-d-Aspartate Receptor Modulators. Source: Journal of Medicinal Chemistry (2017)

  • Octahydroisoindole Scaffold Data (PubChem CID 409979). Source: PubChem

Sources

Establishing a Reference Standard for 2-methyl-octahydro-1H-isoindol-4-amine: A Comparative Guide to Synthesis, Characterization, and Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the availability of high-purity, well-characterized reference standards is a cornerstone of accurate and reproducible analytical data. For novel or niche compounds such as 2-methyl-octahydro-1H-isoindol-4-amine, a commercially available standard may not exist. This guide, therefore, provides a comprehensive framework for the in-house synthesis, purification, characterization, and comparative analytical method development for this chiral bicyclic amine. As a Senior Application Scientist, this document is structured to provide not just protocols, but the scientific rationale behind the methodological choices, ensuring a self-validating approach to establishing a robust reference standard.

The Synthetic Pathway: A Proposed Route to this compound

Given the absence of a direct published synthesis for the target molecule, a plausible multi-step synthetic route is proposed based on established organic chemistry principles and literature precedents for related isoindole structures. The strategy focuses on stereochemical control and the introduction of the desired functionalities at key stages.

A potential synthetic approach could commence with a Diels-Alder reaction to construct the octahydroisoindole core, followed by functional group manipulations to introduce the amine and methyl groups.

Synthesis_Workflow A cis-1,2,3,6-Tetrahydrophthalic anhydride C cis-1,2,3,6-Tetrahydrophthalimide A->C Imide Formation B Ammonia B->C E cis-Octahydro-1H-isoindole C->E Imide Reduction D Reduction (e.g., LiAlH4) D->E G N-Boc-cis-octahydro-1H-isoindole E->G Nitrogen Protection F Protection (e.g., Boc) F->G I N-Boc-octahydro-1H-isoindol-4-one G->I Allylic Oxidation H Oxidation H->I K N-Boc-octahydro-1H-isoindol-4-amine I->K Stereoselective Reductive Amination J Reductive Amination J->K M Octahydro-1H-isoindol-4-amine K->M Boc Deprotection L Deprotection L->M O This compound M->O Reductive N-Methylation N N-Methylation N->O

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A Plausible Synthetic Approach

Step 1: Synthesis of cis-Octahydro-1H-isoindole This foundational step can be achieved through the reduction of cis-hexahydrophthalimide, which is synthesized from the reaction of cis-1,2-cyclohexanedicarboxylic anhydride with a nitrogen source.

  • Imide Formation: Reflux cis-1,2-cyclohexanedicarboxylic anhydride with an excess of aqueous ammonia to form the ammonium salt, followed by heating to dehydrate and form cis-hexahydrophthalimide.

  • Reduction: The resulting imide is then reduced using a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent such as THF to yield racemic cis-octahydro-1H-isoindole.

Step 2: Introduction of the Amino Group at C-4 A strategic approach involves the protection of the secondary amine, followed by oxidation and subsequent reductive amination.

  • N-Protection: Protect the secondary amine of cis-octahydro-1H-isoindole with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group, to prevent side reactions.

  • Ketone Formation: Introduce a carbonyl group at the C-4 position. This can be a challenging step and may require exploration of various oxidative methods.

  • Reductive Amination: The ketone intermediate can then undergo reductive amination.[1] This involves reacting the ketone with an ammonia source (e.g., ammonium acetate) and a reducing agent like sodium cyanoborohydride (NaBH₃CN) to stereoselectively form the 4-amino derivative.[2]

Step 3: N-Methylation and Deprotection The final steps involve the introduction of the methyl group on the isoindole nitrogen and removal of any protecting groups.

  • N-Methylation: If the nitrogen is protected, deprotection is necessary before N-methylation. The secondary amine can be methylated using various reagents. A common method is reductive amination with formaldehyde and a reducing agent.[3][4]

  • Final Purification: The final product will be a mixture of stereoisomers. Purification by chiral chromatography will be necessary to isolate the desired enantiomer.

Characterization of the Reference Standard

A newly synthesized reference standard must be rigorously characterized to confirm its identity, purity, and potency. A multi-technique approach is essential for a comprehensive evaluation.

Analytical Technique Purpose Expected Observations for this compound
¹H and ¹³C NMR Structural elucidation and confirmation.Complex aliphatic signals in the ¹H NMR spectrum, with characteristic shifts for the N-methyl group and protons adjacent to the two nitrogen atoms. The ¹³C NMR will show the expected number of carbon signals, with the N-methyl carbon appearing at a characteristic chemical shift. 2D NMR techniques (COSY, HSQC, HMBC) will be crucial for unambiguous assignment of all proton and carbon signals.[5][6]
Mass Spectrometry (MS) Determination of molecular weight and fragmentation pattern.The molecular ion peak should correspond to the exact mass of the compound. The fragmentation pattern of bicyclic amines is often complex, but characteristic losses of alkyl groups adjacent to the nitrogen atoms (alpha-cleavage) are expected.[7][8] The presence of an odd number of nitrogen atoms will result in an odd nominal molecular mass.[9]
Elemental Analysis Confirmation of the empirical formula.The percentage composition of Carbon, Hydrogen, and Nitrogen should be within ±0.4% of the theoretical values.
Chiral Chromatography (GC or HPLC) Determination of enantiomeric purity.A single peak should be observed under optimized chiral separation conditions, indicating high enantiomeric excess.
Quantitative NMR (qNMR) Absolute purity determination.By integrating the signal of a specific proton of the analyte against a certified internal standard of known concentration, the absolute purity can be determined without the need for a pre-existing standard of the same compound.
Karl Fischer Titration Quantification of water content.Important for determining the purity of a solid form of the reference standard.
Thermogravimetric Analysis (TGA) Assessment of residual solvents and thermal stability.A weight loss profile as a function of temperature can indicate the presence of volatile impurities and the decomposition temperature of the compound.
Interpreting the Spectral Data: Causality and Insights
  • NMR Spectroscopy: The chemical shifts and coupling constants in the NMR spectra are dictated by the rigid bicyclic structure of the octahydroisoindole core. Protons in different stereochemical environments (axial vs. equatorial) will exhibit distinct chemical shifts and coupling patterns. The N-methyl group will appear as a singlet, and its chemical shift will be influenced by its electronic environment.

  • Mass Spectrometry: The fragmentation of cyclic amines in the mass spectrometer is often initiated by the ionization of the nitrogen lone pair. Subsequent cleavage of the C-C bonds alpha to the nitrogen is a common pathway, leading to the formation of stable iminium ions. The specific fragmentation pattern will be a unique fingerprint of the this compound structure.[9]

Comparative Guide to Analytical Methods for Chiral Analysis

The presence of multiple chiral centers in this compound necessitates the use of chiral chromatography for its analysis. The two primary techniques for this are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice between these methods depends on several factors, including the volatility of the analyte, the required sensitivity, and the available instrumentation.

Analytical_Method_Comparison cluster_GC Chiral Gas Chromatography (GC) cluster_HPLC Chiral High-Performance Liquid Chromatography (HPLC) GC_Derivatization Derivatization (e.g., acylation) GC_Column Chiral Stationary Phase (e.g., cyclodextrin-based) GC_Derivatization->GC_Column GC_Detection FID or MS GC_Column->GC_Detection GC_Pros Pros: - High resolution - Fast analysis times - MS compatibility for identification GC_Cons Cons: - Requires volatile analyte or derivatization - Thermal degradation risk HPLC_Column Chiral Stationary Phase (e.g., polysaccharide-based) HPLC_MobilePhase Mobile Phase Optimization (Normal or Reversed Phase) HPLC_Column->HPLC_MobilePhase HPLC_Detection UV or MS HPLC_MobilePhase->HPLC_Detection HPLC_Pros Pros: - Wide applicability - No derivatization often needed - Preparative scale possible HPLC_Cons Cons: - Longer analysis times - Higher solvent consumption Analyte This compound Analyte->GC_Derivatization Analyte->HPLC_Column

Caption: Comparison of Chiral GC and HPLC workflows for the analysis of this compound.

Comparison of Chiral GC and Chiral HPLC
Parameter Chiral Gas Chromatography (GC) Chiral High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds in the gas phase based on their interaction with a chiral stationary phase.Separation of compounds in the liquid phase based on their differential partitioning between a liquid mobile phase and a chiral stationary phase.
Analyte Volatility Requires the analyte to be volatile or to be made volatile through derivatization. For amines, derivatization with reagents like trifluoroacetic anhydride is common.[10]Suitable for a wide range of compounds, including non-volatile and thermally labile molecules. Direct analysis of the amine is often possible.
Chiral Stationary Phases (CSPs) Commonly based on cyclodextrin derivatives.[11]A wider variety of CSPs are available, with polysaccharide-based (cellulose and amylose) columns being very popular and versatile.[12][13]
Resolution Can provide very high-resolution separations, especially with long capillary columns.Excellent resolution can be achieved, and it is often easier to optimize the separation by adjusting the mobile phase composition.
Analysis Time Typically faster than HPLC.Can be longer, although modern UHPLC systems have significantly reduced analysis times.
Sensitivity Flame Ionization Detector (FID) offers good sensitivity. Mass Spectrometry (MS) provides high sensitivity and structural information.UV detectors are common, but sensitivity depends on the analyte having a chromophore. MS detection offers high sensitivity and universality.
Preparative Scale Not practical for preparative-scale separations.Readily scalable for the isolation of pure enantiomers.
Solvent Consumption Minimal, as it uses a gas as the mobile phase.Can be significant, especially for preparative separations.
Detailed Experimental Protocol: Chiral HPLC Method Development

This protocol outlines a systematic approach to developing a chiral HPLC method for the enantiomeric separation of this compound.

  • Column Screening:

    • Begin by screening a set of polysaccharide-based chiral stationary phases, such as those derived from cellulose and amylose phenylcarbamates (e.g., Chiralcel® OD, Chiralpak® AD). These columns are known for their broad enantioselectivity.[12]

  • Mobile Phase Selection:

    • Normal Phase: Start with a mobile phase of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol). For basic compounds like amines, the addition of a small amount of an amine modifier (e.g., diethylamine or ethanolamine) is crucial to improve peak shape and prevent tailing.

    • Reversed Phase: A mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) can also be explored.

  • Optimization:

    • Mobile Phase Composition: Systematically vary the ratio of the strong to weak solvent in the mobile phase to optimize the retention and resolution of the enantiomers.

    • Flow Rate: Adjust the flow rate to find a balance between analysis time and resolution. Lower flow rates can sometimes improve resolution.

    • Temperature: Column temperature can have a significant effect on chiral separations. Investigate a range of temperatures (e.g., 10°C to 40°C) to see its impact on selectivity and resolution.

  • Detection:

    • Since the analyte lacks a strong chromophore, a UV detector at low wavelength (e.g., 200-220 nm) may be used. However, for better sensitivity and universality, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) is recommended.

Detailed Experimental Protocol: Chiral GC Method Development
  • Derivatization:

    • Due to the low volatility of the analyte, derivatization is necessary. A common approach for amines is acylation. React the sample with a reagent such as trifluoroacetic anhydride (TFAA) or heptafluorobutyric anhydride (HFBA) to form the corresponding volatile amide.[10]

  • Column Selection:

    • Screen different cyclodextrin-based chiral stationary phases (e.g., β- or γ-cyclodextrin derivatives). The choice of the cyclodextrin and its substituents can significantly impact the separation.

  • Optimization:

    • Temperature Program: Develop a suitable oven temperature program to ensure good separation of the enantiomers from any impurities and a reasonable analysis time.

    • Carrier Gas Flow Rate: Optimize the flow rate of the carrier gas (e.g., helium or hydrogen) to achieve the best column efficiency.

  • Detection:

    • A Flame Ionization Detector (FID) is a robust and sensitive detector for this type of analysis. For confirmation of identity, a Mass Spectrometer (MS) is invaluable.

Impurity Profiling: Anticipating and Identifying Related Substances

During the synthesis and storage of this compound, various impurities can arise. A thorough understanding of the synthetic route and the chemical nature of the molecule allows for the prediction of potential impurities.

Potential Process-Related Impurities:

  • Starting materials and reagents: Unreacted starting materials and excess reagents from the synthesis.

  • Intermediates: Incomplete conversion at any synthetic step can lead to the presence of intermediates.

  • By-products: Side reactions can generate structurally related by-products. For example, over-alkylation during the N-methylation step could lead to the formation of a quaternary ammonium salt.

  • Stereoisomers: Diastereomers and enantiomers formed during the synthesis are critical impurities to control.

Potential Degradation Products:

  • Oxidation: The amine functionalities can be susceptible to oxidation over time, especially when exposed to air and light.

  • Ring Opening: Under certain conditions, the bicyclic ring system could potentially undergo ring-opening reactions.

The analytical methods developed for the reference standard should be capable of separating these potential impurities from the main compound. This is a critical aspect of method validation and ensures the ongoing quality control of the reference standard.

Conclusion

Establishing a reference standard for a novel compound like this compound is a meticulous process that requires a synergistic application of synthetic chemistry and advanced analytical techniques. This guide provides a comprehensive framework for this endeavor, from a proposed synthetic route to the detailed characterization and comparative analysis of the final product. By understanding the scientific principles behind each step, researchers and drug development professionals can confidently establish a high-quality reference standard, ensuring the integrity and reliability of their analytical data in the pursuit of new therapeutic agents.

References

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [URL not available]
  • Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews. [URL not available]
  • Amine Fragmentation. Chemistry LibreTexts. [Link]

  • A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. PubMed. [Link]

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  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]

  • Stereoselective Synthesis of Spiro-Decalin Oxindole Derivatives via Sequential Organocatalytic Michael–Domino Michael/Aldol Reaction. PMC. [Link]

  • 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. ResearchGate. [Link]

  • Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. The Journal of Organic Chemistry. [Link]

  • Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. PMC. [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]

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  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. Metin Balci. [Link]

  • Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. PubMed. [Link]

  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. PMC. [Link]

  • Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. ResearchGate. [Link]

  • Enantioselective Direct Synthesis of Free Cyclic Amines via Intramolecular Reductive Amination. Organic Letters. [Link]

  • Analysis of Biogenic Amines by GC/FID and GC/MS. VTechWorks. [Link]

  • Synthesis of isoindoles and related iso-condensed heteroaromatic pyrroles. Chemical Society Reviews. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Stereoselective Synthesis of δ- and ε-Amino Ketone Derivatives from N-tert-Butanesulfinyl Aldimines and Functionalized Organolithium Compounds. PMC. [Link]

  • New GC investigation of chiral amine separation. Wiley Analytical Science. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

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  • chiral columns. HPLC.eu. [Link]

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Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling 2-methyl-octahydro-1H-isoindol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and drug development, the safe handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for the handling of 2-methyl-octahydro-1H-isoindol-4-amine. As your trusted partner in laboratory safety, we go beyond supplying a product to ensure you are equipped with the knowledge to maintain a secure research environment. The following protocols are designed to be a self-validating system, grounded in established safety principles and authoritative data.

Understanding the Hazard: A Proactive Approach to Safety
Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE, with specifications to ensure adequate protection.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles conforming to ANSI Z87.1 standard. A face shield should be worn over goggles during procedures with a high risk of splashing.Protects against direct contact with the chemical, which is known to cause serious eye irritation[1]. A face shield provides an additional layer of protection for the entire face.
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene are generally recommended for amines). It is crucial to inspect gloves for any signs of degradation or perforation before use.Prevents skin contact, as the compound is a known skin irritant[1][4]. Regular inspection ensures the integrity of the protective barrier.
Body Protection A flame-resistant lab coat or a 100% cotton lab coat, fully buttoned. A chemical-resistant apron should be worn over the lab coat for added protection against spills.Provides a barrier against accidental splashes and spills, protecting the wearer's skin and clothing[4].
Foot Protection Closed-toe shoes made of a non-porous material.Protects feet from spills and falling objects. Porous shoes can absorb chemicals, leading to prolonged skin contact.
Respiratory Protection All work should be conducted in a certified chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge is required.Minimizes the inhalation of vapors or aerosols, which may cause respiratory irritation[1][5].
Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is as crucial as the PPE itself. The following workflow is designed to ensure a safe and controlled environment when working with this compound.

3.1. Pre-Operational Checks:

  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the specific procedure being performed.

  • Ventilation Verification: Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height.

  • Emergency Equipment: Confirm that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible and operational.

  • Spill Kit: Have a spill kit specifically for amines or general chemical spills available in the immediate work area.

3.2. Donning PPE Workflow:

PPE_Donning_Workflow Start Start: Prepare for Work LabCoat 1. Don Lab Coat (Fully buttoned) Start->LabCoat Gloves 2. Don Inner Gloves (e.g., nitrile) LabCoat->Gloves Respirator 3. Don Respirator (If required by risk assessment) Gloves->Respirator Goggles 4. Don Chemical Splash Goggles Respirator->Goggles FaceShield 5. Don Face Shield (For splash hazards) Goggles->FaceShield OuterGloves 6. Don Outer Gloves (Over cuffs of lab coat) FaceShield->OuterGloves EnterLab Enter Work Area OuterGloves->EnterLab

Caption: A stepwise workflow for correctly donning Personal Protective Equipment.

3.3. Handling Procedures:

  • Dispensing: Always handle the chemical within a certified chemical fume hood. Use appropriate tools (e.g., spatulas, syringes) to minimize the generation of dust or aerosols.

  • Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids[5][6]. Keep the container tightly closed.

  • Transport: When moving the chemical, ensure the container is securely sealed and placed in a secondary container to prevent spills.

3.4. Doffing PPE Workflow:

PPE_Doffing_Workflow Start Start: Exiting Work Area OuterGloves 1. Remove Outer Gloves Start->OuterGloves FaceShield 2. Remove Face Shield OuterGloves->FaceShield Goggles 3. Remove Goggles FaceShield->Goggles LabCoat 4. Remove Lab Coat (Turn inside out) Goggles->LabCoat InnerGloves 5. Remove Inner Gloves LabCoat->InnerGloves WashHands 6. Wash Hands Thoroughly InnerGloves->WashHands

Caption: A stepwise workflow for the safe removal and disposal of PPE.

Disposal Plan: Ensuring Environmental and Personnel Safety

Proper disposal of this compound and any contaminated materials is a critical final step in the handling process.

  • Chemical Waste: Dispose of the chemical waste in a designated, properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed[7].

  • Contaminated Materials: All disposable PPE (gloves, etc.) and any materials used for cleaning spills (e.g., absorbent pads) must be disposed of as hazardous waste[8].

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The empty, rinsed container can then be disposed of according to institutional guidelines.

  • Regulatory Compliance: All waste disposal must be conducted in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

By adhering to these comprehensive guidelines, researchers can confidently handle this compound while minimizing risks to themselves and their colleagues, ensuring the integrity and safety of their vital work.

References

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